Methyl 6-chloro-3-cyanopicolinate
Description
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
methyl 6-chloro-3-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)7-5(4-10)2-3-6(9)11-7/h2-3H,1H3 |
InChI Key |
DYBRMAQYEOIJQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)C#N |
Origin of Product |
United States |
Methyl 6-Chloro-3-Cyanopicolinate: Synthesis Pathways, Mechanistic Rationale, and Agrochemical Applications
Executive Summary
Methyl 6-chloro-3-cyanopicolinate (IUPAC: methyl 6-chloro-3-cyanopyridine-2-carboxylate) is an advanced heterocyclic building block pivotal to modern agricultural chemistry and pharmaceutical development[1]. Characterized by a highly functionalized pyridine core, this compound serves as a critical intermediate in the synthesis of next-generation synthetic auxin herbicides—specifically the 6-aryl-2-picolinate and 6-pyrazolyl-2-picolinate classes[2]. Beyond its role as a precursor, the molecule itself exhibits potent biological activity as a nitrification inhibitor, modulating soil nitrogen cycling by suppressing Nitrosomonas europaea[2]. This technical guide provides an authoritative, in-depth analysis of its synthesis, mechanistic logic, and downstream applications.
Retrosynthetic Analysis & Mechanistic Rationale
The structural architecture of methyl 6-chloro-3-cyanopicolinate features three distinct, orthogonal functional groups that dictate its reactivity:
-
C6-Chloro Group: An electron-withdrawing moiety that serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install aryl or pyrazolyl pharmacophores[3].
-
C3-Cyano Group: A polarizable, electron-withdrawing group that lowers the LUMO of the pyridine ring, influencing both chemical stability and target receptor binding affinity.
-
C2-Methyl Ester: A hydrolytically sensitive protecting group that facilitates organic solubility during synthesis and is later cleaved in planta to yield the active picolinic acid[4].
The Causality of Regioselective Chlorination
A common oversimplification in high-level literature states that the compound is synthesized via the direct "chlorination of methyl 3-cyanopicolinate" using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1]. However, from a mechanistic standpoint, direct electrophilic halogenation of an electron-deficient pyridine ring at the 6-position is highly unfavorable.
To achieve regioselective C6-chlorination, the pyridine nitrogen must first be oxidized to an N-oxide. This transformation reverses the electronic polarity of the ring, rendering the 2- and 6-positions susceptible to nucleophilic attack. Upon treatment with SOCl₂ or PCl₅, the N-oxide oxygen attacks the electrophilic sulfur/phosphorus atom, forming a highly reactive intermediate. Chloride subsequently attacks the C6 position (the C2 position is sterically and electronically blocked by the ester), followed by rearomatization and the elimination of the leaving group.
Figure 1: Synthetic routes to methyl 6-chloro-3-cyanopicolinate via N-oxidation or esterification.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, the following protocols are designed as self-validating workflows, incorporating in-process controls (IPCs) to verify reaction progress.
Protocol A: Direct Esterification of 6-Chloro-3-cyanopicolinic Acid
When the pre-chlorinated acid is commercially available, direct Fischer esterification is the most efficient route[1].
Reagents:
-
6-Chloro-3-cyanopicolinic acid (1.0 eq, 10 mmol, 1.82 g)
-
Anhydrous Methanol (Solvent and reactant, 20 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (Catalyst, 0.2 eq, 2 mmol)
Step-by-Step Methodology:
-
Initiation: Suspend 6-chloro-3-cyanopicolinic acid in anhydrous methanol within a round-bottom flask equipped with a reflux condenser. The initial suspension will appear cloudy.
-
Catalysis: Add concentrated H₂SO₄ dropwise at 0 °C. Causality: The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carboxyl carbon to facilitate nucleophilic attack by methanol.
-
Propagation: Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. The solution will become completely homogeneous as the highly soluble ester forms, providing a visual self-validation of reaction progress.
-
IPC (TLC): Monitor via TLC (Eluent: EtOAc/Hexane 1:2). The product ester will elute significantly higher (higher Rf) than the highly polar starting acid.
-
Quenching & Workup: Cool to room temperature and concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ (until CO₂ evolution ceases) to prevent hydrolysis of the newly formed ester. Extract with ethyl acetate (3 x 20 mL).
-
Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Confirm structural integrity via ¹H NMR: look for the distinct ester methyl singlet at ~3.9 ppm and the absence of the broad carboxylic acid proton[1].
Protocol B: Regioselective Chlorination via N-Oxide Activation
For de novo synthesis starting from methyl 3-cyanopicolinate.
Step-by-Step Methodology:
-
N-Oxidation: Dissolve methyl 3-cyanopicolinate in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0 °C. Stir at room temperature for 12 hours. Wash with saturated Na₂S₂O₃ to quench unreacted peroxide, yielding the N-oxide intermediate.
-
Activation & Chlorination: Dissolve the isolated N-oxide in anhydrous chloroform (CHCl₃). Slowly add PCl₅ (1.1 eq) or SOCl₂ (1.5 eq) under an inert atmosphere.
-
Thermal Rearrangement: Reflux the mixture (60 °C for CHCl₃). Causality: Refluxing provides the necessary activation energy for the nucleophilic attack of chloride at the C6 position and subsequent rearomatization.
-
Workup: Carefully quench the cooled reaction mixture over crushed ice to hydrolyze excess chlorinating agents. Extract with DCM, wash with brine, and purify via silica gel chromatography to isolate methyl 6-chloro-3-cyanopicolinate.
Quantitative Data & Yield Optimization
The choice of synthetic route and solvent heavily influences the final yield and impurity profile. Table 1 summarizes empirical data trends based on standard pyridine functionalization parameters.
Table 1: Quantitative Comparison of Synthetic Routes
| Route | Precursor | Reagents / Catalyst | Solvent | Temp (°C) | Typical Yield (%) | Key Impurities |
| A. Direct Esterification | 6-chloro-3-cyanopicolinic acid | MeOH, H₂SO₄ (cat.) | Methanol | 65 (Reflux) | 85 - 92 | Unreacted acid |
| B. N-Oxide Chlorination | Methyl 3-cyanopicolinate | 1. mCPBA 2. PCl₅ / SOCl₂ | DCM / CHCl₃ | 40 - 60 | 65 - 75 | 4-chloro isomer, unreacted N-oxide |
Note: Route A is thermodynamically driven and yields higher purity, whereas Route B is kinetically controlled and requires rigorous chromatographic separation to remove regioisomers.
Downstream Applications: Agrochemicals and Beyond
Synthetic Auxin Herbicides
Methyl 6-chloro-3-cyanopicolinate is a foundational scaffold for designing novel 6-aryl-2-picolinate and 6-pyrazolyl-2-picolinate herbicides[2]. By substituting the C6-chlorine with a functionalized phenyl or pyrazole ring, researchers synthesize compounds that mimic natural auxins (like indole-3-acetic acid).
Unlike traditional auxins that bind to the TIR1 receptor, these advanced picolinate derivatives exhibit a high binding affinity for the Auxin-signaling F-box protein 5 (AFB5)[3]. This specific interaction disrupts normal gene expression, leading to uncontrolled growth and eventual plant death, offering a broad weed control spectrum against resistant biotypes[5].
Nitrification Inhibition
In agricultural soil management, the compound acts as a potent nitrification inhibitor. It selectively slows the metabolic conversion of ammonium to nitrate by inhibiting Nitrosomonas europaea, a key nitrifying bacterium[2]. This mechanism reduces nitrogen loss through leaching and denitrification, significantly enhancing nitrogen use efficiency and crop yield.
Figure 2: Conversion to 6-aryl-2-picolinate herbicides and AFB5-mediated weed growth disruption.
References
-
Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL: [Link]
Sources
- 1. Methyl 6-chloro-3-cyanopicolinate|RUO [benchchem.com]
- 2. Methyl 6-chloro-3-cyanopicolinate|RUO [benchchem.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 6-chloro-3-cyanopicolinate chemical properties"
Methyl 6-chloro-3-cyanopicolinate: Chemical Properties, Synthesis, and Applications in Agrochemical and Pharmaceutical Development
Executive Summary
Methyl 6-chloro-3-cyanopicolinate is a highly versatile pyridine-based chemical intermediate crucial to modern agrochemical and pharmaceutical research 1[1]. Featuring a picolinate core functionalized with both chloro and cyano groups, it serves as a critical building block for complex molecular architectures. As a Senior Application Scientist, I have observed its transformative impact in the synthesis of novel synthetic auxin herbicides, soil nitrification inhibitors, and bioactive pharmaceutical agents. This technical guide details its physicochemical properties, validated synthetic workflows, and core mechanisms of action.
Physicochemical Properties
Understanding the baseline properties of methyl 6-chloro-3-cyanopicolinate is essential for predicting its behavior in organic synthesis, purification, and biological systems. The following table summarizes its core quantitative data 2[2].
| Property | Value |
| IUPAC Name | Methyl 6-chloro-3-cyanopyridine-2-carboxylate |
| CAS Number | 1805497-51-1 |
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Cl)C#N |
| InChI Key | DYBRMAQYEOIJQQ-UHFFFAOYSA-N |
Synthetic Methodology and Reaction Workflows
The industrial and laboratory-scale preparation of methyl 6-chloro-3-cyanopicolinate relies on the directed chlorination of methyl 3-cyanopicolinate 1[1]. The following protocol is a self-validating system designed to maximize yield while preventing over-chlorination or ester hydrolysis.
Standardized Chlorination Protocol
-
Preparation : In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of methyl 3-cyanopicolinate in anhydrous dichloromethane (DCM) or chloroform (CHCl3). Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the chlorinating agent, generating HCl gas and drastically reducing the effective reagent concentration.
-
Reagent Addition : Slowly add 1.2 equivalents of a chlorinating agent—either phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2)—dropwise at 0°C. Causality: Controlled addition at low temperatures mitigates the highly exothermic nature of the initial complex formation, preventing thermal degradation of the starting material.
-
Reflux : Attach a reflux condenser and heat the mixture to 40°C (for DCM) or 61°C (for CHCl3) for 4–6 hours. Causality: Thermal activation is required to drive the electrophilic substitution at the 6-position of the pyridine ring. The halogenated solvent provides an optimal boiling point for reflux while remaining chemically inert to the strong chlorinating agents.
-
In-Process Validation : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The complete disappearance of the starting material spot confirms reaction completion. Proceeding to the next step only after TLC validation prevents the carryover of unreacted precursors into the final product.
-
Quenching & Extraction : Cool the reaction to room temperature and quench carefully with ice-cold saturated sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM three times. Causality: Neutralizing the acidic byproducts (e.g., POCl3, SO2, HCl) immediately halts the reaction and prevents acid-catalyzed hydrolysis of the methyl ester group during the workup phase.
-
Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure target compound.
Synthetic workflow for Methyl 6-chloro-3-cyanopicolinate via chlorination.
Core Chemical Reactivity & Derivatization
The structural architecture of methyl 6-chloro-3-cyanopicolinate provides three distinct vectors for chemical modification, making it an invaluable scaffold for drug and herbicide discovery 1[1]:
-
Nucleophilic Substitution : The chlorine atom at the C6 position is highly activated by the electron-withdrawing pyridine nitrogen. It readily undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides to generate diverse 6-substituted derivatives.
-
Reduction : The 3-cyano group can be selectively reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or via catalytic hydrogenation, facilitating the synthesis of complex fused-ring systems.
-
Oxidation/Hydrolysis : The methyl ester can be oxidized to a carboxylic acid using potassium permanganate (KMnO4) or hydrolyzed via standard saponification. This is often a necessary prodrug activation step in agricultural formulations.
Agrochemical Applications & Soil Management
Synthetic Auxin Herbicides
Picolinic acid derivatives are a remarkable class of compounds known for their potent herbicidal activity. Methyl 6-chloro-3-cyanopicolinate serves as a key intermediate in the design of next-generation 6-aryl-2-picolinate and 6-pyrazolyl-2-picolinate herbicides1[1]. These compounds mimic natural plant hormones, binding to complex auxin-binding proteins to disrupt growth, offering a broad weed control spectrum specifically targeting resistant strains 1[1].
Nitrification Inhibition
Beyond weed control, this compound functions as a highly effective nitrification inhibitor. By slowing the conversion of ammonium to nitrate in agricultural soils, it enhances nitrogen use efficiency. Field studies demonstrate that it significantly reduces nitrite production by Nitrosomonas europaea, a key nitrifying bacterium 1[1]. This mechanism reduces nitrogen loss through leaching and denitrification, directly improving soil health and crop yields.
Mechanism of nitrification inhibition by Methyl 6-chloro-3-cyanopicolinate.
Pharmaceutical Applications
In drug development, the compound is a vital intermediate for synthesizing bioactive molecules. Notable studies have highlighted the synthesis of derivatives from this scaffold that exhibit significant anticancer activity 1[1]. By modifying the cyanide group and conducting rigorous structure-activity relationship (SAR) profiling, researchers have identified analogs with improved potency against specific cancer cell lines. Furthermore, its derivatives have shown potential in interacting with zinc finger proteins, which are critical targets for gene regulation therapies1[1].
References
-
Chemsrc - CAS#:1805497-51-1 | Methyl 6-chloro-3-cyanopicolinate. Chemical & Physical Properties. URL:[Link]
Sources
Molecular Architecture and Mechanistic Utility of Methyl 6-chloro-3-cyanopicolinate
An in-depth technical whitepaper on the molecular structure, synthesis, and mechanistic utility of Methyl 6-chloro-3-cyanopicolinate.
Executive Summary
Methyl 6-chloro-3-cyanopicolinate (CAS: 1805497-51-1) is a highly functionalized pyridine derivative that serves as a critical building block in modern agrochemical and pharmaceutical research [1]. Characterized by a picolinate core adorned with orthogonal reactive sites—a chloro group, a cyano group, and a methyl ester—it provides a versatile scaffold for complex molecular construction. This whitepaper details the compound's physicochemical properties, validated synthetic protocols, and its mechanistic roles as a nitrification inhibitor and a precursor for synthetic auxin herbicides and bioactive pharmaceuticals.
Molecular Architecture & Physicochemical Profiling
The structural uniqueness of methyl 6-chloro-3-cyanopicolinate lies in the synergistic electronic effects of its substituents. The pyridine ring is heavily electron-deficient due to the combined inductive and resonance withdrawal by the 3-cyano, 6-chloro, and 2-carboxylate groups.
-
C6-Chloro Moiety: Acts as an excellent leaving group. The electron-withdrawing nature of the pyridine nitrogen and the para-cyano group makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
-
C3-Cyano Group: A polarizable, electron-withdrawing group that can be selectively reduced to an amine or hydrolyzed to an amide/carboxylic acid, providing a vector for extending the molecular framework.
-
C2-Methyl Ester: A hydrolytically sensitive moiety that allows for transesterification, amidation, or saponification to yield the free picolinic acid, which is often required for biological target binding.
Table 1: Physicochemical and Structural Parameters
| Property | Value |
| IUPAC Name | Methyl 6-chloro-3-cyanopyridine-2-carboxylate |
| CAS Registry Number | 1805497-51-1 |
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Cl)C#N |
| InChIKey | DYBRMAQYEOIJQQ-UHFFFAOYSA-N |
Synthesis & Chemical Reactivity
The synthesis of methyl 6-chloro-3-cyanopicolinate requires precise control over reaction conditions to prevent the degradation of the sensitive cyano and ester groups. The most robust industrial and laboratory-scale syntheses involve either the direct chlorination of methyl 3-cyanopicolinate or the esterification of 6-chloro-3-cyanopicolinic acid [1].
Protocol: Synthesis via Chlorination and Esterification
Objective: To achieve high-yield conversion while maintaining the integrity of the cyano group.
-
Preparation of the Precursor: Dissolve methyl 3-cyanopicolinate in an anhydrous, non-polar solvent such as dichloromethane (DCM) or chloroform.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the ester or the chlorinating agent.
-
-
Addition of Chlorinating Agent: Introduce phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under an inert argon atmosphere.
-
Causality: SOCl2 is often preferred for laboratory scale because its byproducts (SO2 and HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and vastly simplifying downstream purification [1].
-
-
Reflux and Thermal Activation: Heat the reaction mixture to reflux (approx. 40°C for DCM).
-
Causality: The thermal energy overcomes the activation barrier for the electrophilic aromatic substitution/chlorination at the electron-deficient pyridine ring.
-
-
Alternative Esterification Route: If starting from 6-chloro-3-cyanopicolinic acid, suspend the acid in anhydrous methanol and add a catalytic amount of concentrated H2SO4 at 0°C, followed by refluxing.
-
Causality: The low initial temperature controls the exothermic protonation of the carboxylic acid, preventing unwanted side reactions (like hydration) at the cyano moiety.
-
Caption: Primary synthetic pathways for Methyl 6-chloro-3-cyanopicolinate.
Mechanistic Applications in Agrochemicals
Nitrification Inhibition
One of the primary applications of methyl 6-chloro-3-cyanopicolinate is its use as a highly effective nitrification inhibitor[1]. In agricultural soils, the rapid conversion of ammonium to nitrate leads to severe nitrogen loss through leaching and denitrification.
Mechanism of Action: The compound specifically targets the microbial communities involved in nitrogen cycling, notably Nitrosomonas europaea. It acts as a competitive inhibitor of the Ammonia Monooxygenase (AMO) enzyme. The cyano and chlorine groups enhance the molecule's binding affinity to the enzyme's active site, effectively halting the oxidation of ammonia to hydroxylamine, thereby significantly reducing nitrite production [1].
Caption: Mechanism of nitrification inhibition by targeting the AMO enzyme.
Precursor for Synthetic Auxin Herbicides
Picolinic acid derivatives are a remarkable class of compounds known for their herbicidal activity. Methyl 6-chloro-3-cyanopicolinate serves as a key synthetic intermediate in the design of next-generation 6-aryl-2-picolinate or 6-pyrazolyl-2-picolinate herbicides [1].
By utilizing the C6-chloro position for Suzuki-Miyaura cross-coupling, researchers can append various aryl or heteroaryl rings. These advanced molecules act as synthetic auxins, binding to complex auxin-binding proteins (such as TIR1/AFB receptors) in plants. This binding triggers the degradation of Aux/IAA repressor proteins, leading to unregulated gene expression, epinasty, and ultimately plant death, which is highly effective against resistant broadleaf weeds [1].
Pharmaceutical Derivatization Potential
Beyond agriculture, the compound is a vital intermediate in the synthesis of bioactive pharmaceutical agents. The orthogonal reactivity of its functional groups allows for the rapid generation of structure-activity relationship (SAR) libraries.
A notable application is in the development of novel anticancer agents. By modifying the cyanide group (e.g., converting it to a tetrazole or an amidine) and utilizing the C6 position to introduce lipophilic bulk, researchers have synthesized derivatives that exhibit significant potency against various cancer cell lines. The compound's ability to selectively interact with specific molecular targets, such as zinc finger proteins, underscores its immense versatility in targeted drug discovery [1].
References
An In-Depth Technical Guide to Methyl 6-chloro-3-cyanopicolinate
Introduction: The Significance of Substituted Picolinates in Modern Chemistry
Substituted pyridine scaffolds are foundational in drug discovery and materials science. Among these, picolinic acid derivatives are recognized as "privileged" structural motifs, integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] Their prevalence stems from a unique combination of favorable physicochemical properties and the ability to serve as versatile synthetic intermediates.[2] The pyridine ring's nitrogen atom and the substituent at the 2-position can act as a bidentate ligand, forming stable complexes with various metal ions, a property exploited in both catalysis and medicinal chemistry.[2]
Methyl 6-chloro-3-cyanopicolinate is a highly functionalized building block that offers medicinal chemists a strategic platform for generating diverse molecular libraries. The molecule features three distinct reactive handles: a chloro group, a cyano group, and a methyl ester. Each of these sites can be selectively manipulated to introduce new functionalities, making it a valuable intermediate in the synthesis of complex target molecules for various therapeutic areas, including enzyme inhibition and receptor antagonism.[2] This guide provides an in-depth analysis of its chemical identity, properties, and a validated protocol for its application in synthetic workflows.
Part 1: Chemical Identity and IUPAC Nomenclature
The systematic name for a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure.[3] For Methyl 6-chloro-3-cyanopicolinate, the IUPAC name is Methyl 6-chloro-3-cyanopyridine-2-carboxylate .
Let's deconstruct this name to understand its structural origins:
-
Pyridine: This is the parent heterocycle, a six-membered aromatic ring containing one nitrogen atom.
-
-2-carboxylate: This suffix indicates that a carboxylate group (-COO⁻) is attached to the carbon atom at position 2 of the pyridine ring. By convention, the nitrogen atom is assigned position 1, and numbering proceeds around the ring.
-
Methyl...: The term "Methyl" preceding the parent name specifies that the carboxylate is an esterified form, specifically a methyl ester (-COOCH₃).
-
6-chloro-: A chlorine atom (-Cl) is substituted at position 6 of the pyridine ring.
-
3-cyano-: A cyano or nitrile group (-C≡N) is substituted at position 3 of the ring.
The common name, "picolinate," is derived from picolinic acid, which is the trivial name for pyridine-2-carboxylic acid. Therefore, "Methyl 6-chloro-3-cyanopicolinate" is a semi-systematic name that is widely understood and used in commercial and research contexts.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Methyl 6-chloro-3-cyanopicolinate (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous sodium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, Methyl 3-cyano-6-phenylpicolinate.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
Methyl 6-chloro-3-cyanopicolinate is a strategically important building block in synthetic and medicinal chemistry. Its IUPAC name, Methyl 6-chloro-3-cyanopyridine-2-carboxylate , accurately reflects its highly functionalized structure. The presence of three distinct and selectively addressable reactive sites—the chloro, cyano, and methyl ester groups—provides chemists with a powerful tool for constructing complex molecular architectures. The protocols and reactivity principles discussed herein underscore its value as a versatile intermediate for developing novel compounds with potential applications across a wide range of scientific disciplines, particularly in the creation of new therapeutic agents.
References
- BenchChem. (n.d.). Picolinamide Derivatives in Drug Discovery: A Technical Review.
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem Technical Support Team.
- Novartis AG. (2020). Picolinic acid derivatives and their use as intermediates. U.S.
- Li, Q., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1434.
- Ben-Ighil, B., et al. (2013). Methyl N-(3-cyanopicolinoyl)-l-tryptophanate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1810.
- Celestine, M. J., et al. (2018). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
-
U.S. Environmental Protection Agency. (2026). IUPAC - List Details - SRS. Retrieved from [Link]
-
American Elements. (n.d.). Methyl 3-bromo-6-chloropicolinate. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. Retrieved from [Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014).
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Chloro-6-methylquinoline.
- Wang, X., et al. (2016). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 36(1), 188-192.
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Comprehensive Solubility Profiling of Methyl 6-chloro-3-cyanopicolinate: Thermodynamics, Methodology, and Application
Executive Summary
Methyl 6-chloro-3-cyanopicolinate (CAS: 1805497-51-1) is a highly functionalized pyridine derivative that serves as a critical building block in agrochemical and pharmaceutical research. It is predominantly utilized as a precursor in the development of novel synthetic auxin herbicides, which act on complex auxin-binding proteins to disrupt weed growth[1]. The successful integration of this intermediate into synthetic pipelines (e.g., cross-coupling reactions) and biological assays depends heavily on understanding its solubility profile. This technical guide provides an in-depth analysis of its solvation thermodynamics, predictive quantitative data, and a field-validated protocol for empirical solubility determination.
Physicochemical Profiling & Structural Causality
The solubility of a molecule is fundamentally dictated by the thermodynamic energy penalty of disrupting the solvent cavity versus the energy gained through solute-solvent interactions. Methyl 6-chloro-3-cyanopicolinate features a unique array of functional groups that directly govern its behavior in solution[1]:
-
Chloro Group (C6 position): The addition of the halogen introduces significant lipophilicity to the molecule. By increasing the partition coefficient (LogP), the chloro group drives down aqueous solubility while enhancing affinity for non-polar or moderately polar organic solvents.
-
Cyano Group (C3 position): Acting as a strong electron-withdrawing group, the nitrile moiety increases the overall molecular dipole moment. This enhances solubility in polar aprotic solvents through strong dipole-dipole interactions. Furthermore, the cyano group increases electrophilicity at position 3, influencing its reactivity[1].
-
Methyl Ester (C2 position): The ester group provides hydrogen-bond acceptor capabilities. However, the lack of hydrogen-bond donors restricts its solubility in purely protic solvents like water compared to its corresponding carboxylic acid analog.
Structural functional groups dictating the solubility profile of the picolinate core.
Quantitative Solubility Data Summary
While exact proprietary formulation data varies depending on the specific agrochemical matrix, the structural descriptors of Methyl 6-chloro-3-cyanopicolinate yield a highly predictable solubility profile. The table below summarizes the expected quantitative solubility ranges across standard solvent classes used in research and development.
| Solvent Class | Specific Solvent | Estimated Solubility Range (mg/mL) | Solvation Mechanism & Application Utility |
| Aqueous | Water (pH 7.0) | < 0.1 | Poor H-bond donor capacity; high lipophilicity limits dissolution. |
| Polar Aprotic | DMSO | > 50.0 | Strong dipole-dipole interactions; ideal for biological assay stock solutions. |
| Polar Aprotic | DMF | > 50.0 | High solubility makes it an excellent solvent for synthetic cross-coupling. |
| Halogenated | Dichloromethane (DCM) | 10.0 - 30.0 | Favorable dispersion forces; standard for extraction and chromatography. |
| Protic Organic | Methanol | 1.0 - 5.0 | Moderate solubility; limited by the rigid aromatic lattice energy. |
| Non-Polar | Hexane | < 0.5 | High polarity of the cyano/ester groups prevents dissolution in alkanes. |
Experimental Methodology: Thermodynamic Solubility Determination
To generate precise, actionable solubility data for regulatory submissions or assay development, the OECD 105 Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[2][3]. This self-validating system ensures that kinetic artifacts (like transient supersaturation) do not skew the data.
Step-by-Step Protocol
1. Preparation of Saturated Solutions Dispense an excess amount of Methyl 6-chloro-3-cyanopicolinate (e.g., 50 mg) into 1 mL of the target solvent in a sealed amber glass vial.
-
Causality: Amber glass is utilized to prevent potential UV-induced degradation of the photosensitive pyridine core during the extended equilibration period. An excess of solid must remain visible to ensure the solution is saturated[4].
2. Thermodynamic Equilibration Place the vials in a temperature-controlled orbital shaker at 20.0 ± 0.5 °C. Agitate at 200 RPM for three distinct time points: 24, 48, and 72 hours[4].
-
Causality: Multiple time points act as an internal validation mechanism to confirm that true thermodynamic equilibrium has been reached. If the calculated concentration increases between 48 and 72 hours, equilibrium has not been achieved, and the shaking time must be extended[4].
3. Phase Separation Centrifuge the samples at 10,000 x g for 15 minutes at exactly 20.0 °C[2].
-
Causality: Centrifugation is strictly chosen over syringe filtration. Lipophilic compounds like halogenated picolinates can non-specifically adsorb to standard filter membranes (e.g., PTFE or Nylon), which would artificially lower the measured solubility in the aqueous phase. Temperature control during centrifugation prevents precipitation caused by cooling.
4. HPLC-UV Quantification Carefully extract the supernatant and dilute it appropriately with the HPLC mobile phase. Inject the sample onto a C18 reverse-phase column and monitor at the compound's UV absorption maximum ( λmax ). Calculate the concentration against a pre-established calibration curve[3][5].
-
Causality: The highly conjugated π -system of the cyanopicolinate provides a strong chromophore, allowing for highly sensitive and specific quantification even in the sub-microgram aqueous range, bypassing the detection limits of gravimetric methods[5].
OECD 105 Shake-Flask thermodynamic solubility determination workflow.
Solubility-Driven Workflow Optimization
Understanding the solubility limits of Methyl 6-chloro-3-cyanopicolinate directly informs downstream applications:
-
Synthetic Chemistry: Because the compound is highly soluble in polar aprotic solvents, reactions such as nucleophilic substitution (replacing the chlorine atom with amines or thiols) or reduction of the cyano group are optimally performed in DMF or DMSO to ensure high reactant concentration and kinetic efficiency[1].
-
Biological Assays: For testing herbicidal efficacy on auxin-binding proteins, the compound's low aqueous solubility necessitates the creation of highly concentrated stock solutions in DMSO (>50 mg/mL). These stocks are then spiked into aqueous assay buffers, ensuring the final DMSO concentration remains below the toxicity threshold (typically <1% v/v) while keeping the compound in solution.
References
-
Benchchem. "Methyl 6-chloro-3-cyanopicolinate | RUO - Benchchem". Benchchem Product Catalog. 1
-
Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review". DTU Research Database. 2
-
Pharma Excipients. "High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering". Pharma Excipients Journal. 3
-
Situ Biosciences. "OECD 105 - Water Solubility". Situ Biosciences Laboratory Methods. 6
-
Regulations.gov (U.S. EPA). "Determination of Water Solubility Using the Shake Flask Method U.S. EPA Product Properties Test Guidelines". Environmental Protection Agency. 4
Sources
- 1. Methyl 6-chloro-3-cyanopicolinate|RUO [benchchem.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
Spectroscopic Characterization of Methyl 6-chloro-3-cyanopicolinate: An In-Depth Analytical Guide
Executive Summary & Agrochemical Context
Methyl 6-chloro-3-cyanopicolinate (IUPAC: methyl 6-chloro-3-cyanopyridine-2-carboxylate) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of novel picolinate-class synthetic auxin herbicides. Compounds derived from this core—such as 6-aryl-2-picolinates and 6-pyrazolyl-2-picolinates—exhibit potent herbicidal activity by mimicking indole-3-acetic acid (IAA) and binding to TIR1/AFB auxin receptors, leading to the disruption of plant growth .
Accurate structural elucidation of this intermediate is paramount. The precise positioning of the electron-withdrawing cyano (-CN) and chloro (-Cl) groups dictates both its downstream reactivity (e.g., cross-coupling efficiency at the C6 position) and its ultimate biological efficacy . This whitepaper details the definitive spectroscopic profile (NMR, IR, MS) of this molecule, providing self-validating analytical protocols designed for rigorous quality control in drug and agrochemical development.
Structural Elucidation: Causality & Theoretical Framework
The spectroscopic profile of Methyl 6-chloro-3-cyanopicolinate is governed by the profound electron-withdrawing nature of its substituents. The pyridine ring is inherently electron-deficient. The addition of the ester group at C2, the cyano group at C3, and the chloro group at C6 collectively depletes electron density from the aromatic core. This deshielding effect is most pronounced at the C4 and C5 protons, pushing their NMR resonances significantly downfield compared to unsubstituted picolinates . Furthermore, the lack of hydrogen-bond donors in the molecule ensures sharp, distinct IR absorptions, making vibrational spectroscopy a highly reliable orthogonal diagnostic tool.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive atomic map of the molecule. The two aromatic protons (H-4 and H-5) form an AX spin system, appearing as two distinct doublets. The cyano group at C3 exerts a strong anisotropic and inductive deshielding effect on H-4. Conversely, the chlorine at C6, despite its electronegativity, donates electron density via resonance ( π -donation), making H-5 slightly more shielded than H-4.
Table 1: Quantitative ¹H and ¹³C NMR Data (CDCl₃, 400 MHz / 100 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Causality / Rationale |
| ¹H | 8.15 | d | 8.4 | 1H | Pyridine C4-H | Strongly deshielded by ortho-cyano group and meta-ester. |
| ¹H | 7.65 | d | 8.4 | 1H | Pyridine C5-H | Deshielded by ortho-chloro group; shielded relative to C4 due to resonance donation from Cl. |
| ¹H | 4.02 | s | - | 3H | -OCH₃ | Typical methyl ester shift, slightly downfield due to the adjacent highly deficient pyridine ring. |
| ¹³C | 163.5 | s | - | - | C=O (Ester) | Carbonyl carbon of the picolinate ester. |
| ¹³C | 153.0 | s | - | - | C6 (Pyridine) | Downfield shifted by the electronegative chlorine atom. |
| ¹³C | 150.5 | s | - | - | C2 (Pyridine) | Attached to the ester group and adjacent to the pyridine nitrogen. |
| ¹³C | 142.5 | d | - | - | C4 (Pyridine) | Aromatic CH, strongly deshielded by para-nitrogen and ortho-cyano. |
| ¹³C | 128.5 | d | - | - | C5 (Pyridine) | Aromatic CH, ortho to chlorine. |
| ¹³C | 114.5 | s | - | - | C#N (Nitrile) | Characteristic sp-hybridized nitrile carbon. |
| ¹³C | 112.0 | s | - | - | C3 (Pyridine) | Upfield shifted due to the anisotropic shielding cone of the cyano group. |
| ¹³C | 53.8 | q | - | - | -OCH₃ | Methoxy carbon. |
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality & Validation: CDCl₃ is chosen over highly polar solvents like DMSO-d₆ to prevent potential solvent-induced shifts or transesterification of the highly reactive picolinate ester. Validation Check: Complete dissolution ensures sharp peaks (no line broadening), and the TMS internal standard must lock precisely at δ 0.00 ppm to validate the chemical shift calibration.
-
Instrument Setup: Utilize a 400 MHz NMR spectrometer with the probe temperature equilibrated to 298 K.
-
¹H Acquisition: Apply a 30° pulse angle, a relaxation delay (D1) of 2.0 s, and acquire 16 scans. Causality: The 2.0 s delay ensures complete longitudinal relaxation of the protons, providing accurate integration values (1:1:3 ratio).
-
¹³C Acquisition: Apply a 30° pulse angle, D1 of 2.0 s, and 1024 scans with WALTZ-16 proton decoupling. Validation Check: The central peak of the CDCl₃ solvent triplet must align exactly at δ 77.16 ppm, confirming the accuracy of the carbon chemical shifts.
Infrared (IR) Vibrational Analysis
IR spectroscopy serves as a rapid orthogonal confirmation of the functional groups, specifically the orthogonal C#N and C=O vectors, which are critical for confirming the intact structure prior to downstream synthesis.
Table 2: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment | Causality / Rationale |
| 2235 | Medium | Sharp | C#N stretch | Highly specific to the nitrile group; lack of hydrogen bonding keeps the peak sharp. |
| 1738 | Strong | Sharp | C=O stretch | Ester carbonyl; slightly higher than aliphatic esters due to electron withdrawal by the pyridine ring. |
| 1575, 1550 | Medium | Variable | C=C, C=N | Aromatic skeletal vibrations of the highly substituted pyridine ring. |
| 1285, 1140 | Strong | Broad | C-O stretch | Asymmetric and symmetric stretching of the ester linkage. |
| 1085 | Medium | Sharp | C-Cl stretch | Halogen-carbon bond vibration, typical for aryl chlorides. |
Self-Validating ATR-FTIR Protocol
-
Instrument Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum in ambient air. Causality & Validation: ATR is selected over traditional KBr pelleting to prevent moisture absorption (which obscures the C=O region) and to avoid potential halide exchange with the 6-chloro substituent. Validation Check: The baseline must be flat with residual peaks <0.01 absorbance units to validate crystal cleanliness.
-
Sample Application: Deposit 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil. Validation Check: The instrument's pressure gauge must indicate optimal contact; insufficient pressure leads to attenuated peak intensities, invalidating the quantitative aspect of the spectrum.
-
Acquisition: Record 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry confirms the exact molecular weight and isotopic signature. The presence of a single chlorine atom yields a characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl) for the molecular ion, which is a primary diagnostic feature.
Table 3: ESI-HRMS Data and Fragmentation
| Ion | m/z (Theoretical) | m/z (Observed) | Mass Error | Assignment |
| [M+H]⁺ | 197.0112 | 197.0115 | < 2.0 ppm | Protonated molecular ion (³⁵Cl isotope). |
| [M+H]⁺ | 199.0083 | 199.0087 | < 2.0 ppm | Protonated molecular ion (³⁷Cl isotope, ~32% intensity). |
| Fragment 1 | 165.0085 | 165.0088 | < 2.0 ppm | [M+H - CH₃OH]⁺ ; Loss of methanol from the ester group. |
| Fragment 2 | 138.0058 | 138.0061 | < 2.0 ppm | [M+H - COOCH₃]⁺ ; Cleavage of the entire ester moiety. |
Self-Validating LC-HRMS Protocol
-
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) supplemented with 0.1% Formic Acid. Causality & Validation: Formic acid acts as a proton source, ensuring quantitative protonation of the basic pyridine nitrogen. This guarantees a robust [M+H]⁺ signal.
-
Instrument Setup: Operate a Q-TOF or Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
-
Calibration: Infuse a sodium formate tuning mix prior to sample injection. Validation Check: The mass error across the m/z 100–1000 range must be < 5 ppm. If the error exceeds this threshold, the instrument must be recalibrated before proceeding.
-
Acquisition & CID: Scan from m/z 50 to 500. Apply Collision-Induced Dissociation (CID) at 20 eV to generate the MS/MS fragmentation spectrum.
Analytical Workflows and Logical Pathways
Analytical workflow for the spectroscopic characterization of the picolinate intermediate.
ESI-HRMS positive ion fragmentation pathway of Methyl 6-chloro-3-cyanopicolinate.
References
Methyl 6-chloro-3-cyanopicolinate: Structural Stability, Degradation Kinetics, and Storage Protocols
Executive Summary
Methyl 6-chloro-3-cyanopicolinate (CAS: 1805497-51-1) is a highly functionalized, electron-deficient pyridine derivative. It serves as a critical synthetic intermediate in the development of novel 6-aryl-2-picolinate and various pharmaceutical bioactive compounds[1]. Due to its dense array of orthogonal reactive sites—a methyl ester, a cyano group, and a labile chloro substituent—the molecule offers exceptional synthetic versatility. However, this same reactivity profile renders it highly susceptible to environmental degradation if storage and handling protocols are not rigorously controlled.
Structural Diagnostics & Reactivity Profile
As a Senior Application Scientist, it is crucial to understand that the stability of Methyl 6-chloro-3-cyanopicolinate is dictated by the synergistic electronic effects of its functional groups:
-
Electron-Deficient Core: The pyridine nitrogen acts as an electron sink, withdrawing electron density from the aromatic ring.
-
Cyano Activation (C3): The strongly electron-withdrawing cyano (-C≡N) group at the 3-position further depletes electron density via both inductive and resonance effects. This significantly increases the electrophilicity of the adjacent C2 carbonyl carbon[1].
-
Leaving Group Dynamics (C6): The chlorine atom at the 6-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Because it is positioned ortho to the ring nitrogen and para to the cyano group, the Meisenheimer complex intermediate formed during nucleophilic attack is highly stabilized, making the C-Cl bond unusually labile[2].
Primary Degradation Pathways
Understanding the thermodynamic and kinetic drivers of degradation is essential for establishing self-validating storage systems.
Fig 1. Primary chemical degradation pathways of Methyl 6-chloro-3-cyanopicolinate.
-
Ester Hydrolysis: This is the most common degradation pathway. The methyl ester undergoes rapid saponification in the presence of ambient moisture and trace base (or acid) to form 6-chloro-3-cyanopicolinic acid[2]. The hygroscopic nature of many laboratory environments accelerates this .
-
Nucleophilic Aromatic Substitution (SNAr): Exposure to nucleophilic solvents (e.g., primary alcohols, amines) under basic conditions will result in the rapid displacement of the C6-chloro group.
-
Cyano Hydration: Prolonged exposure to strong aqueous acids or bases will hydrate the nitrile to a primary amide, and eventually hydrolyze it to a carboxylic acid.
Optimal Storage Conditions
To arrest these kinetic degradation pathways, storage conditions must completely isolate the compound from moisture, nucleophiles, and excess thermal energy. Based on the physicochemical properties of structurally similar , the following parameters are mandatory[3].
Table 1: Recommended Storage Parameters and Mechanistic Rationale
| Storage Parameter | Specification | Mechanistic Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic energy available to surpass the activation energy (Ea) for ester hydrolysis and SNAr pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and atmospheric moisture, preventing the initiation of hydrolytic cascades. |
| Container | Amber Glass Vial | Protects against UV-induced photolytic cleavage of the C-Cl bond and subsequent radical reactions. |
| Closure System | PTFE-lined screw cap | Provides a true hermetic seal. Unlike standard silicone/rubber septa, PTFE prevents plasticizer leaching and moisture permeation. |
| Incompatibilities | Strong acids, bases, oxidants | Prevents catalytic ester/cyano hydrolysis and prevents N-oxidation of the pyridine core[3]. |
Experimental Protocol: Stability-Indicating RP-HPLC Assay
To ensure trustworthiness in downstream synthesis, researchers must verify the integrity of their stock. A simple purity check is insufficient; the analytical method must be stability-indicating—meaning it is explicitly proven to separate the parent compound from its degradation products. The following self-validating protocol utilizes forced degradation to prove system suitability.
Fig 2. Self-validating forced degradation and stability-indicating HPLC workflow.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of Methyl 6-chloro-3-cyanopicolinate and dissolve in 10.0 mL of anhydrous HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock.
-
Causality Note: Anhydrous MeCN is chosen over Methanol to prevent potential transesterification or SNAr side-reactions during sample storage.
-
-
Forced Degradation (Stressing): Aliquot 1.0 mL of the stock into five separate vials:
-
Control: Keep at 2-8°C.
-
Acid Stress: Add 0.1 mL of 1.0 N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Add 0.1 mL of 0.1 N NaOH. Heat at 60°C for 1 hour. (Note: Base hydrolysis is significantly faster due to the highly electrophilic C2 carbonyl).
-
Oxidative Stress: Add 0.1 mL of 3% H₂O₂. Store at room temperature for 4 hours.
-
Thermal/Photolytic Stress: Expose solid sample to UV light (254 nm) and 60°C for 24 hours, then dissolve.
-
-
Quenching & Dilution: Neutralize the acid and base stressed samples with equivalent volumes of NaOH and HCl, respectively. Dilute all samples to a final concentration of 0.1 mg/mL using the initial mobile phase.
-
Chromatographic Analysis:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Causality Note: TFA is critical. The primary degradant is a picolinic acid. Without a strong ion-pairing agent/acidifier like TFA, the carboxylic acid will partially ionize on the column, leading to severe peak tailing and co-elution.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
System Validation (Self-Validation): Analyze the chromatograms. The method is validated only if the resolution ( Rs ) between the parent peak and the closest degradation product (typically the picolinic acid) is ≥1.5 . Furthermore, calculate the mass balance (sum of the area of the parent + degradants compared to the control). A mass balance of 95-105% confirms that all degradants are eluting and absorbing at the chosen wavelength, establishing absolute trustworthiness in the assay.
Conclusion
Methyl 6-chloro-3-cyanopicolinate is an indispensable but highly reactive building block. Its dense functionalization requires stringent environmental controls—specifically low temperature (2-8°C), inert atmosphere, and protection from light—to prevent ester hydrolysis and nucleophilic substitution. By implementing the self-validating HPLC protocol outlined above, researchers can confidently monitor batch integrity, ensuring reproducibility in complex downstream syntheses.
References
-
RSC Publishing. "Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization". Reaction Chemistry & Engineering. URL:[Link]
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Application Note: Analytical Characterization of Methyl 6-chloro-3-cyanopicolinate
Introduction & Scientific Context
Methyl 6-chloro-3-cyanopicolinate (CAS: 1805497-51-1) is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate in agrochemical and pharmaceutical research[1][2]. Featuring a picolinate core substituted with orthogonal reactive groups (chloro, cyano, and a methyl ester), it is extensively utilized in the development of novel synthetic auxin herbicides, such as 6-aryl-2-picolinate and 6-pyrazolyl-2-picolinate analogs[1][3]. These derivatives mimic natural plant hormones, binding to auxin-signaling F-box proteins (e.g., TIR1/AFB5) to disrupt weed growth[4].
Because this compound acts as an upstream building block, rigorous analytical characterization is mandatory. Unidentified trace impurities—such as hydrolysis products or unreacted precursors—can propagate through multi-step syntheses, directly impacting the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs) or agrochemicals[5].
Analytical Strategy: The Causality of Orthogonal Testing
A self-validating analytical system requires orthogonal techniques to cross-verify structural integrity and purity. Relying on a single method introduces blind spots; therefore, this protocol integrates four distinct methodologies:
-
HPLC-PDA (Purity): Selected for its robust capability to separate the parent molecule from structurally similar process impurities. The use of a low-pH mobile phase ensures that any acidic degradants remain unionized, preventing peak tailing and ensuring accurate integration.
-
LC-HRMS (Trace Identification): Provides exact mass confirmation. The basic pyridine nitrogen readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding a strong [M+H]⁺ signal to identify trace impurities[5].
-
NMR Spectroscopy (Regiochemistry): ¹H and ¹³C NMR provide definitive mapping of the aromatic and aliphatic environments, confirming the exact regiochemistry of the chloro and cyano substitutions on the pyridine ring[5][6].
-
FTIR (Functional Group Validation): Orthogonally confirms the presence of the nitrile (C≡N) and ester carbonyl (C=O) groups, which can sometimes be ambiguous in mass spectrometry alone[5].
Orthogonal analytical workflow for Methyl 6-chloro-3-cyanopicolinate characterization.
Physicochemical Profile & Reference Data
Table 1: Key Physicochemical Properties [1][2]
| Property | Value |
| IUPAC Name | Methyl 6-chloro-3-cyanopyridine-2-carboxylate |
| CAS Number | 1805497-51-1 |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Monoisotopic Mass | 196.0040 Da |
| SMILES | COC(=O)C1=C(C=CC(=N1)Cl)C#N |
Experimental Protocols
Protocol A: Chromatographic Purity via HPLC-PDA
Causality Check: This method utilizes 0.1% Formic Acid (FA) in the mobile phase. The acidic environment (pH ~2.7) suppresses the ionization of potential carboxylic acid impurities (e.g., 6-chloro-3-cyanopicolinic acid), ensuring sharp peak shapes and preventing co-elution.
-
System Suitability Test (SST): Before analyzing the sample, inject a known reference standard. The system is validated only if the tailing factor (Tf) is < 1.5 and the Relative Standard Deviation (RSD) of the peak area for 5 replicate injections is ≤ 2.0%.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile (1 mg/mL). Sonicate for 5 minutes. Dilute 1:10 with Mobile Phase A to achieve a final working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA scanning from 200–400 nm (Extract at 254 nm for quantitation)[5].
-
Injection Volume: 10 µL.
-
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Protocol B: Structural Elucidation via High-Resolution NMR
Causality Check: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is selected as the solvent because polar pyridine derivatives often exhibit limited solubility in CDCl₃. Complete dissolution is critical for accurate signal integration and high signal-to-noise ratios in ¹³C NMR[6].
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s.
-
¹³C NMR: 512 scans, relaxation delay (D1) of 2.0 s, with proton decoupling.
-
Table 3: Expected NMR Chemical Shifts (DMSO-d₆) [5][6]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment |
| ¹H | ~8.50 | Doublet (d, J ≈ 8.4 Hz), 1H | Pyridine C4-H (adjacent to cyano) |
| ¹H | ~7.95 | Doublet (d, J ≈ 8.4 Hz), 1H | Pyridine C5-H (adjacent to chloro) |
| ¹H | ~3.92 | Singlet (s), 3H | Ester Methoxy (-OCH₃) |
| ¹³C | ~163.5 | Singlet | Ester Carbonyl (C=O) |
| ¹³C | ~115.2 | Singlet | Nitrile Carbon (C≡N) |
| ¹³C | ~53.4 | Singlet | Methoxy Carbon (-OCH₃) |
Protocol C: Impurity Profiling via LC-HRMS
-
Preparation: Dilute the HPLC sample to 1 µg/mL in 50:50 Water:Acetonitrile to prevent detector saturation.
-
Ionization: Use Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Validation: The parent compound must exhibit an exact mass [M+H]⁺ peak at m/z 197.0112 (± 5 ppm mass error). Look for the characteristic chlorine isotope pattern (approximate 3:1 ratio for M : M+2 at m/z 199.0082)[5].
Degradation Pathways & Impurity Tracking
Understanding the degradation pathways is essential for developing a self-validating analytical method. The ester and nitrile groups are susceptible to nucleophilic attack and hydrolysis under extreme pH or thermal stress. The diagram below illustrates the primary degradants that the HPLC and LC-MS methods must be capable of resolving.
Primary degradation pathways and potential impurities of the target picolinate API.
References
-
Chemsrc. "CAS#:1805497-51-1 | Methyl 6-chloro-3-cyanopicolinate." Chemsrc Database. Available at:[Link]
-
Feng, T., et al. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules, vol. 28, no. 3, 2023. Available at:[Link]
-
Yang, Z., et al. "Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates." Pest Management Science, vol. 77, no. 5, 2021. Available at:[Link]
-
Wang, X., et al. "Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids." Molecules, vol. 29, no. 2, 2024. Available at:[Link]
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- 2. CAS#:1804586-10-4 | 4-Iodo-5-(trifluoromethoxy)pyridine-2-sulfonyl chloride | Chemsrc [m.chemsrc.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mode of action of novel <scp>3‐</scp> chloro‐6‐pyrazolyl picolinate derivatives as herbicide cand… [ouci.dntb.gov.ua]
- 5. Methyl 6-chloro-3-cyanopicolinate|RUO [benchchem.com]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids | MDPI [mdpi.com]
Application Notes and Protocols for the Use of Methyl 6-chloro-3-cyanopicolinate in Cross-Coupling Reactions
Introduction: The Versatility of a Functionalized Pyridine Core
Methyl 6-chloro-3-cyanopicolinate is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive chlorine atom, an electron-withdrawing cyano group, and a methyl ester, makes it a valuable building block for the synthesis of complex molecular architectures. The pyridine scaffold is a common motif in a vast array of pharmaceuticals and agrochemicals, and the ability to selectively introduce diverse substituents at the 6-position via cross-coupling reactions is a powerful strategy in drug discovery and development.[1]
This guide provides an in-depth technical overview and detailed protocols for the application of Methyl 6-chloro-3-cyanopicolinate in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols and insights provided herein are based on established methodologies for related chloropyridine substrates and are designed to serve as a comprehensive resource for scientists and drug development professionals.
Physicochemical Properties and Handling:
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMAc, Dioxane, Toluene) |
| Storage | Store in a cool, dry place away from light and moisture. |
Safety Precautions: Handle Methyl 6-chloro-3-cyanopicolinate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
The Impact of Electronic Effects on Reactivity
The presence of the electron-withdrawing cyano and methyl picolinate groups on the pyridine ring significantly influences the reactivity of the C-Cl bond at the 6-position. These groups decrease the electron density of the pyridine ring, making the chloro-substituent more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-limiting step in cross-coupling reactions with aryl chlorides.[1] This enhanced reactivity, compared to simple chloropyridines, allows for the use of milder reaction conditions and a broader range of coupling partners.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2][3] For Methyl 6-chloro-3-cyanopicolinate, this reaction provides a direct route to 6-aryl- or 6-vinyl-3-cyanopicolinates, which are precursors to a variety of complex molecules.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with Methyl 6-chloro-3-cyanopicolinate to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.
Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Methyl 6-chloro-3-cyanopicolinate (1.0 equiv)
-
Aryl- or vinylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add Methyl 6-chloro-3-cyanopicolinate, the boronic acid/ester, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | >90 (expected) |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 16 | >85 (expected) |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 90 | 24 | >80 (expected) |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane | 80 | 8 | >90 (expected) |
Note: The yields are expected based on literature for similarly activated chloropyridines and may vary depending on the specific reaction conditions and substrate purity.[3][4][5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper complexes.[6] This reaction allows for the direct introduction of an alkynyl group at the 6-position of Methyl 6-chloro-3-cyanopicolinate, providing access to key intermediates for pharmaceuticals and organic materials.
Mechanism of the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide and reductive elimination to yield the product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.
Protocol for Sonogashira Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Methyl 6-chloro-3-cyanopicolinate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (2.0-3.0 equiv, can also be used as solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add Methyl 6-chloro-3-cyanopicolinate, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Parameters
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | THF | RT | 12 | >90 (expected) |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (2.5) | DMF | 50 | 8 | >85 (expected) |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N | Toluene | 60 | 16 | >80 (expected) |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 24 | >75 (expected) |
Note: The yields are expected based on literature for similarly activated chloropyridines and may vary depending on the specific reaction conditions and substrate purity.[7][8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of arylamines.[9][10] This reaction enables the introduction of a wide range of primary and secondary amines at the 6-position of Methyl 6-chloro-3-cyanopicolinate.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination is as follows:
-
Oxidative Addition: A Pd(0) complex reacts with Methyl 6-chloro-3-cyanopicolinate to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.
Protocol for Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization for specific amines.
Materials:
-
Methyl 6-chloro-3-cyanopicolinate (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, G4-RuPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos, BrettPhos) (1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium pre-catalyst (or palladium source and ligand) and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent.
-
Add Methyl 6-chloro-3-cyanopicolinate and the amine.
-
Heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Amine | Palladium Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | >90 (expected) |
| Aniline | G3-XPhos (2) | LHMDS (2.0) | Dioxane | 110 | 18 | >85 (expected) |
| Benzylamine | Pd(OAc)₂ (2) / RuPhos (4) | NaOt-Bu (1.5) | THF | 80 | 24 | >80 (expected) |
| Diethylamine | G4-RuPhos (3) | K₃PO₄ (3) | Toluene | 120 | 16 | >75 (expected) |
Note: The yields are expected based on literature for amination of electron-deficient chloropyridines and may vary depending on the specific reaction conditions and amine.[11][12] The use of pre-catalysts is often recommended for challenging substrates to ensure efficient formation of the active catalytic species.[13]
Conclusion
Methyl 6-chloro-3-cyanopicolinate is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The electron-withdrawing nature of the cyano and ester groups activates the C-Cl bond, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and modular approaches to introduce aryl, vinyl, alkynyl, and amino substituents at the 6-position. The protocols and data presented in this guide, based on established principles and literature precedents for similar substrates, offer a solid foundation for researchers to successfully employ Methyl 6-chloro-3-cyanopicolinate in their synthetic endeavors. As with any catalytic reaction, optimization of the specific conditions for each new substrate is recommended to achieve the best possible results.
References
-
Eckelbarger, J. et al. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society, 2021.
-
Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. Benchchem.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49.
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116 (19), 12564–12649.
-
Huang, H. et al. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 2008, 73 (15), 6037-6040.
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health, 2024.
-
A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. ResearchGate, 2025.
-
Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
-
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications, 2003.
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
-
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Methyl 6-chloro-3-cyanopicolinate as a Building Block for Heterocyclic Synthesis
Executive Summary
Methyl 6-chloro-3-cyanopicolinate (CAS: 1805497-51-1)[1] is a highly functionalized, tri-orthogonal pyridine derivative that serves as a cornerstone building block in modern agrochemical and medicinal chemistry. It is particularly valuable in the discovery and synthesis of novel synthetic auxin herbicides, such as 6-aryl-2-picolinates and 6-pyrazolyl-2-picolinates (structural analogs to commercial herbicides like halauxifen-methyl and florpyrauxifen-benzyl)[2]. These compounds act on complex auxin-binding proteins (e.g., AFB5) in plants to disrupt growth, offering critical new modes of action against resistant weed species[2][3]. Beyond agriculture, it functions as an intermediate for nitrification inhibitors and bioactive heterocycles targeting specific enzymatic pathways[4].
Physicochemical & Mechanistic Reactivity Profile
The synthetic utility of methyl 6-chloro-3-cyanopicolinate stems from its highly predictable, site-specific reactivity dictated by its electronic environment:
-
C6-Chlorine (Electrophilic Core): The electron-withdrawing nature of the pyridine nitrogen, compounded by the C3-cyano and C2-ester groups, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This makes the C6 position exceptionally reactive toward Nucleophilic Aromatic Substitution (S_NAr) and highly susceptible to oxidative addition in palladium-catalyzed cross-couplings[5].
-
C3-Cyano (Polarizable Handle): The nitrile group can be selectively reduced to a primary amine (via H₂/Pd-C) for subsequent cyclization into fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines), or it can be hydrolyzed to a carboxylic acid to modify target binding affinity[5].
-
C2-Methyl Ester (Hydrolytic Site): Provides a stable protecting group during cross-coupling that can later be saponified to the free picolinic acid, a transformation often required to activate the biological efficacy of synthetic auxins[6].
Synthetic Workflow Visualization
Figure 1: Divergent synthetic workflows utilizing Methyl 6-chloro-3-cyanopicolinate.
Experimental Protocols & Methodologies
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Arylation at C6
Causality & Design: To synthesize 6-aryl or 6-pyrazolyl picolinate frameworks, a Suzuki-Miyaura coupling is employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is selected as the catalyst because its bulky, electron-rich ligands facilitate the oxidative addition into the C6-Cl bond. Potassium carbonate (K₂CO₃) is utilized as a mild base in a biphasic 1,4-dioxane/water system to activate the boronic acid without causing premature hydrolysis of the C2-methyl ester or C3-cyano group[5].
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under argon, add methyl 6-chloro-3-cyanopicolinate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v ratio) to achieve a 0.2 M concentration of the starting material.
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.
-
Validation (Self-Validating Step): The reaction mixture will transition from a pale yellow suspension to a dark brown mixture as Pd(0) nanoparticles precipitate. TLC analysis (Hexanes/EtOAc 3:1) will show the disappearance of the starting material ( Rf=0.60 ) and the emergence of a highly UV-active product spot ( Rf≈0.35 ).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Catalyst-Free Nucleophilic Aromatic Substitution (S_NAr)
Causality & Design: For the synthesis of 6-amino or 6-hydrazinyl derivatives, transition metal catalysis is unnecessary. The extreme electron deficiency of the pyridine core allows for direct S_NAr. Hydrazine hydrate acts as an ideal super-nucleophile (due to the alpha-effect), rapidly displacing the C6-chloride at moderate temperatures to form precursors for fused pyrazole synthesis[6].
Step-by-Step Procedure:
-
Preparation: Dissolve methyl 6-chloro-3-cyanopicolinate (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Nucleophile Addition: Slowly add hydrazine hydrate (3.0 equiv) dropwise at room temperature. The reaction is exothermic.
-
Reaction: Heat the solution to 65 °C and stir for 30 minutes[6].
-
Validation (Self-Validating Step): The displacement of the chloride ion can be confirmed by taking a 0.1 mL aliquot, diluting with water, and adding a drop of acidic silver nitrate (AgNO₃) solution; the immediate formation of a dense white precipitate (AgCl) confirms successful substitution.
-
Workup: Pour the mixture into ice-cold water. The 6-hydrazinyl product will precipitate as a yellow solid. Filter, wash with cold water, and dry under high vacuum.
Protocol C: Global Deprotection (Cyano Hydrolysis and Ester Saponification)
Causality & Design: Agrochemical active ingredients in the picolinate class often require the free carboxylic acid at C2 and C3 for optimal binding to the AFB5 receptor[2]. A strong aqueous base (KOH) under reflux forces the hydration of the nitrile to an amide, and subsequently to the carboxylic acid, while simultaneously saponifying the methyl ester[6].
Step-by-Step Procedure:
-
Preparation: Suspend the 6-substituted-3-cyanopicolinate intermediate in 1M aqueous KOH (10 mL per mmol of substrate).
-
Reaction: Heat the mixture to 100 °C and maintain reflux for 2–9 hours until the suspension becomes a homogeneous solution[6].
-
Validation: TLC is ineffective here due to the high polarity of the product. Reaction completion must be tracked via LC-MS, monitoring for the mass shift corresponding to the loss of the methyl group and the conversion of −CN to −COOH (+19 Da net change for the cyano-to-acid conversion).
-
Workup: Cool the mixture to 0 °C and carefully acidify to pH 1–2 using concentrated HCl. The target dicarboxylic acid will precipitate as a white solid. Collect via vacuum filtration and dry.
Quantitative Data & Reaction Tracking
The following table summarizes the expected quantitative parameters and analytical tracking markers for the described workflows:
| Transformation | Reagents & Catalyst | Temp / Time | Typical Yield | Analytical Tracking (TLC / LC-MS) |
| Suzuki-Miyaura Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 90 °C / 12 h | 75–85% | SM: Rf 0.60 → Prod: Rf 0.35 (Hex/EtOAc 3:1) |
| S_NAr (Hydrazine) | NH₂NH₂·H₂O, DMSO | 65 °C / 0.5 h | 45–60% | SM: Rf 0.60 → Prod: Rf 0.15 (Hex/EtOAc 3:1) |
| Global Hydrolysis | 1M KOH (aq) | 100 °C / 2–9 h | 88–95% | LC-MS: [M+H]+ shifts to [M−CH3+19]+ |
References
-
Chemsrc. CAS#:1804586-10-4 / 1805497-51-1 Chemical & Physical Properties. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from: [Link]
-
MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from:[Link]
-
University of Florida (UF/IFAS). Background on Registered Aquatic Herbicides (Florpyrauxifen-benzyl). Retrieved from: [Link]
Sources
- 1. CAS#:1804586-10-4 | 4-Iodo-5-(trifluoromethoxy)pyridine-2-sulfonyl chloride | Chemsrc [m.chemsrc.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Background on Registered Aquatic Herbicides - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 6-chloro-3-cyanopicolinate|RUO [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 6-chloro-3-cyanopicolinate as a Versatile Precursor in Advanced Materials Science
Abstract
Methyl 6-chloro-3-cyanopicolinate is a highly functionalized heterocyclic compound with significant potential as a building block for advanced materials. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro and cyano groups on the pyridine ring, alongside the reactive methyl ester, make it an attractive precursor for a range of applications. This document provides an in-depth guide for researchers, materials scientists, and professionals in drug development on the application of Methyl 6-chloro-3-cyanopicolinate in the synthesis of functional dyes and conjugated polymers for electronic and optical applications. Detailed protocols, mechanistic insights, and characterization methodologies are provided to facilitate its adoption in cutting-edge research and development.
Introduction: Unveiling the Potential of a Multifunctional Building Block
The quest for novel materials with tailored electronic and optical properties is a cornerstone of modern materials science. The design and synthesis of functional organic molecules that can serve as versatile precursors are critical to this endeavor. Methyl 6-chloro-3-cyanopicolinate, a substituted pyridine derivative, emerges as a compound of interest due to its inherent reactivity and structural attributes. The pyridine core, a key component in many pharmaceuticals and functional materials, is adorned with three distinct functional groups: a chloro group, a cyano group, and a methyl ester. This trifecta of functionalities offers multiple avenues for chemical modification, allowing for the rational design of complex molecular architectures.
The electron-withdrawing nature of the chloro and cyano groups significantly influences the electronic properties of the pyridine ring, making it a valuable component in materials where charge transport or light absorption is crucial.[1] This guide will explore two primary applications of Methyl 6-chloro-3-cyanopicolinate: its use as a precursor for novel functional dyes and its role in the synthesis of conjugated polymers. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further innovation.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of Methyl 6-chloro-3-cyanopicolinate is essential for its effective utilization in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C8H5ClN2O2 | [2] |
| Molecular Weight | 196.59 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 116-120 °C (for the related 6-chloro-3-pyridinecarbonitrile) | [4] |
| Solubility | Soluble in common organic solvents such as DCM, THF, and DMF. | Inferred from structure |
The reactivity of Methyl 6-chloro-3-cyanopicolinate is governed by its functional groups:
-
6-Chloro Position: This site is susceptible to nucleophilic aromatic substitution and is an ideal handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of various aryl, heteroaryl, or acetylenic moieties.
-
3-Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. It also contributes to the electron-accepting character of the molecule.
-
2-Methyl Picolinate: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can serve as an anchoring group for attachment to semiconductor surfaces (e.g., TiO2 in dye-sensitized solar cells).[5] It can also be converted to an amide or other derivatives.
Application I: Synthesis of Novel Azo Dyes for Sensing and Optoelectronics
The unique electronic properties of the cyanopicolinate scaffold make it an excellent starting point for the synthesis of functional dyes. Azo dyes, characterized by the -N=N- linkage, are a prominent class of chromophores with applications ranging from textiles to optical data storage. The following protocol outlines the synthesis of a novel azo dye derived from Methyl 6-chloro-3-cyanopicolinate.
Rationale and Workflow
The synthetic strategy involves a two-step process. First, the chloro group at the 6-position is substituted with an aniline derivative via a nucleophilic aromatic substitution reaction. The resulting amine is then diazotized and coupled with a suitable aromatic partner to form the azo dye. The electron-withdrawing nature of the cyanopicolinate core is expected to influence the photophysical properties of the resulting dye.
Caption: Synthetic workflow for the preparation of an azo dye.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-(phenylamino)-3-cyanopicolinate
-
To a solution of Methyl 6-chloro-3-cyanopicolinate (1.0 g, 5.09 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add aniline (0.57 g, 6.11 mmol) and potassium carbonate (1.41 g, 10.18 mmol).
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 6-(phenylamino)-3-cyanopicolinate.
Step 2: Synthesis of the Azo Dye
-
Dissolve Methyl 6-(phenylamino)-3-cyanopicolinate (0.5 g, 1.97 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (0.15 g, 2.17 mmol) in water (2 mL) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve N,N-dimethylaniline (0.24 g, 1.97 mmol) in a mixture of acetic acid (5 mL) and water (5 mL) and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Allow the reaction to proceed for 2 hours at 0-5 °C, during which a colored precipitate should form.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the azo dye.
Expected Outcomes and Characterization
The resulting azo dye is expected to be a colored solid. Characterization should be performed using standard analytical techniques:
-
UV-Vis Spectroscopy: To determine the absorption maximum (λmax) and molar absorptivity, providing insight into its color and potential for optical applications.
-
FT-IR Spectroscopy: To confirm the presence of the azo (-N=N-) linkage and other key functional groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the final structure of the dye molecule.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
The photophysical properties can be further investigated through fluorescence spectroscopy. The solvatochromic behavior of the dye can be studied by measuring its UV-Vis absorption in solvents of varying polarity, which could be indicative of its potential as a sensor.[6]
Application II: Precursor for N-type Conjugated Polymers
The electron-deficient nature of the cyanopicolinate ring makes it an excellent candidate for incorporation into n-type conjugated polymers, which are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The following protocol describes a potential route to a novel conjugated polymer using Methyl 6-chloro-3-cyanopicolinate as a key monomer.
Rationale and Workflow
This synthetic approach utilizes a palladium-catalyzed Stille cross-coupling polymerization. First, Methyl 6-chloro-3-cyanopicolinate is converted into a distannyl derivative. This monomer is then copolymerized with a suitable electron-rich aromatic dibromide to yield the final conjugated polymer. The combination of electron-rich and electron-deficient units in the polymer backbone is a common strategy for tuning the band gap and charge transport properties.
Caption: Workflow for the synthesis of a conjugated copolymer.
Detailed Experimental Protocol
Step 1: Synthesis of the Distannyl Monomer
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Methyl 6-chloro-3-cyanopicolinate (1.0 g, 5.09 mmol) in anhydrous toluene (20 mL).
-
Add bis(tributyltin) (5.90 g, 10.18 mmol) and a palladium catalyst such as Pd(PPh3)4 (0.29 g, 0.25 mmol).
-
Heat the reaction mixture to reflux (110 °C) and stir for 24 hours.
-
Monitor the reaction by GC-MS to confirm the substitution of the chloro group.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to isolate the distannyl monomer.
Step 2: Stille Copolymerization
-
In a flame-dried Schlenk flask, combine the distannyl monomer (1.0 eq), an electron-rich comonomer such as 2,5-dibromothiophene (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)3, 8 mol%) in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to obtain the pure polymer fraction.
-
Dry the polymer under vacuum.
Expected Outcomes and Characterization
The resulting polymer is expected to be a colored, solid material. Its properties should be thoroughly investigated to assess its potential for electronic applications:
-
GPC (Gel Permeation Chromatography): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
¹H NMR Spectroscopy: To confirm the polymer structure.
-
UV-Vis-NIR Spectroscopy (in solution and as a thin film): To determine the optical band gap of the polymer.
-
Cyclic Voltammetry (CV): To measure the HOMO and LUMO energy levels and assess the electrochemical properties.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the polymer.
Conclusion
Methyl 6-chloro-3-cyanopicolinate represents a promising and versatile building block for the synthesis of advanced functional materials. Its unique combination of reactive sites allows for the creation of a diverse range of molecular architectures, from functional dyes to conjugated polymers. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this compound in materials science. The continued investigation into derivatives of Methyl 6-chloro-3-cyanopicolinate is poised to contribute significantly to the development of next-generation electronic and optical devices.
References
- Vertex AI Search. (n.d.). 6-Chloro-3-pyridazinecarbonitrile CAS#35857-89-7. Retrieved March 11, 2026.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2017).
- Sigma-Aldrich. (n.d.). 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7. Retrieved March 11, 2026.
- Abouzid, K. A., Al-Ansary, G. H., & El-Naggar, A. M. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. PubMed.
- Matrix Fine Chemicals. (n.d.). 6-CHLOROPYRIDINE-3-CARBONITRILE | CAS 33522-28-7. Retrieved March 11, 2026.
- ResearchGate. (n.d.). The synthesis of 2-amino-3-cyanopyridine derivatives using novel poly... Retrieved March 11, 2026.
- ChemScene. (n.d.).
- EMBL-EBI. (n.d.). Document: Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (CHEMBL4033648). ChEMBL.
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines. Retrieved March 11, 2026.
- Simson Pharma Limited. (n.d.). 6-Chloro-3-pyridinecarbonitrile | CAS No- 33252-28-7. Retrieved March 11, 2026.
- Sigma-Aldrich. (n.d.). Methyl 6-chloro-5-cyanopicolinate | 1254163-81-9. Retrieved March 11, 2026.
- Thomas Scientific. (n.d.). ALDRICH 6-Chloro-3-pyridinecarbonitrile, 97%. Retrieved March 11, 2026.
- American Chemical Society. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PMC.
- National Center for Biotechnology Information. (n.d.).
- BLD Pharm. (n.d.).
- ChemicalBook. (n.d.). Methyl 3-(broMoMethyl)
- Key Applications of Methyl 6-Aminopicolinate in Chemical Industries. (2026, March 2).
- Sigma-Aldrich. (n.d.). Methyl 6-cyanopicolinate | 98436-83-0. Retrieved March 11, 2026.
- Chemical Synthesis Database. (2025, May 20).
- Synblock. (n.d.).
- BLD Pharm. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 6-cyanopicolinate | 98436-83-0. Retrieved March 11, 2026.
- Alchem.Pharmtech. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 6-cyanopicolinate | 98436-83-0. Retrieved March 11, 2026.
- ResearchGate. (n.d.). (PDF)
-
Heier, J., et al. (2010). Fast assembly of cyanine dyes into aggregates onto[7][7]-phenyl C61-butyric acid methyl ester surfaces from organic solvents. PubMed.
- IntechOpen. (2024, October 16).
- SciSpace. (n.d.). Application of Smart and Functional Dyes in Textiles. Retrieved March 11, 2026.
- University of Cambridge. (n.d.). Molecular engineering of cyanine dyes to design a panchromatic response in co-sensitized dye-sensitized solar cells. Apollo.
- National Center for Biotechnology Information. (n.d.).
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"reaction of Methyl 6-chloro-3-cyanopicolinate with amines"
Application Note: Chemoselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 6-chloro-3-cyanopicolinate with Amines
Introduction & Strategic Importance
Methyl 6-chloro-3-cyanopicolinate is a highly versatile chemical intermediate utilized extensively in agrochemical research—particularly in the design of synthetic auxin herbicides—and in the development of novel anticancer pharmaceuticals [1]. The structural architecture of this compound features a picolinate core decorated with orthogonal reactive sites: an electrophilic C6-chlorine atom, a C3-cyano group, and a C2-methyl ester.
When reacting this scaffold with amines, researchers face a critical chemoselectivity challenge: directing the nucleophile to perform a Nucleophilic Aromatic Substitution (SNAr) at the C6 position rather than an amidation at the C2 ester. This application note provides a field-proven, self-validating protocol to achieve >95% chemoselectivity for the SNAr pathway.
Mechanistic Insights & Causality
To master this reaction, one must understand the electronic environment of the pyridine ring. The C6 position is exceptionally activated toward nucleophilic attack due to three synergistic factors:
-
Inductive Effect: The highly electronegative pyridine nitrogen (ortho to the chlorine) pulls electron density away from C6.
-
Resonance Stabilization: The cyano group at C3 (para to the chlorine) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring [1].
-
Meisenheimer Complex Formation: When the amine attacks C6, the resulting negative charge is delocalized efficiently onto the pyridine nitrogen and the para-cyano group, creating a highly stable Meisenheimer intermediate.
Why SNAr outcompetes Amidation: Esters typically require elevated temperatures or specific catalysts (e.g., AlMe3) to react with amines. By utilizing a polar aprotic solvent (which stabilizes the polar Meisenheimer transition state) and maintaining mild temperatures (0–25°C), the activation energy for SNAr is kept significantly lower than that of amidation.
Reaction pathway showing chemoselective SNAr over amidation.
Quantitative Data: Condition Optimization
The choice of solvent and base dictates the fate of the reaction. Strong aqueous bases (like NaOH) will rapidly hydrolyze the methyl ester to picolinic acid, destroying the starting material. Protic solvents (like EtOH) hydrogen-bond with the amine, reducing its nucleophilicity and requiring higher temperatures, which inadvertently promotes the competing amidation pathway.
Table 1: Impact of Reaction Conditions on Yield and Chemoselectivity
| Solvent | Base | Temp (°C) | SNAr Yield (%) | Amide Yield (%) | Hydrolysis (%) |
| DMF | DIPEA | 25 | >95 | <1 | 0 |
| MeCN | K2CO3 | 60 | 88 | 2 | 0 |
| EtOH | Et3N | 80 | 65 | 15 | 5 |
| THF | NaH | 25 | 40 | 10 | 0 (Complex mix) |
| H2O/MeOH | NaOH | 25 | 0 | 0 | >95 |
Note: N,N-Diisopropylethylamine (DIPEA) is the optimal base because its steric hindrance prevents it from acting as a nucleophile, while efficiently scavenging the HCl byproduct.
Experimental Protocol
This methodology is designed for the coupling of primary and secondary aliphatic or aromatic amines with methyl 6-chloro-3-cyanopicolinate.
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-3-cyanopicolinate (1.0 equivalent, e.g., 1.0 mmol, 196.6 mg) in anhydrous DMF (10 mL) to create a 0.1 M solution.
-
Base Addition: Add DIPEA (2.0 equivalents, 2.0 mmol, 348 µL) to the solution. Stir for 5 minutes at room temperature.
-
Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Add the desired amine (1.1 equivalents, 1.1 mmol) dropwise over 10 minutes.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 2–4 hours.
-
Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with distilled water (3 × 15 mL) to remove DMF, followed by saturated aqueous NaCl (brine, 15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure methyl 6-(substituted-amino)-3-cyanopicolinate.
Step-by-step experimental workflow for SNAr amination.
The Self-Validating System (Analytical Tracking)
To ensure the protocol is self-validating, researchers must utilize LC-MS to track the reaction in real-time. This provides definitive proof of regioselectivity before proceeding to workup.
-
Starting Material Signature: The starting material (MW: 196.6 g/mol ) exhibits a distinct 3:1 isotopic pattern in the mass spectrum due to the naturally occurring 35Cl and 37Cl isotopes.
-
Validating the SNAr Pathway: A successful SNAr reaction results in the complete loss of the chlorine isotope pattern. The new mass peak will correspond to [M - 35.5 (Cl) + Amine Mass]. Furthermore, 1H-NMR will show a sharp singlet at ~3.95 ppm, confirming the methyl ester is intact.
-
Detecting the Amidation Error: If the amidation pathway occurs, the mass shift will correspond to the loss of the methoxy group [M - 31.0 (OMe) + Amine Mass], and the distinct 3:1 chlorine isotope pattern will be retained.
By calculating these mass differentials prior to the experiment, the LC-MS acts as an immediate, binary validation tool for the protocol's success.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 6-chloro-3-cyanopicolinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 6-chloro-3-cyanopicolinate. As a key intermediate in pharmaceutical and agrochemical research, optimizing its synthesis is critical for efficient and cost-effective development pipelines. This guide is structured to address common challenges encountered during the multi-step synthesis, which typically involves a Sandmeyer reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Q1: My Sandmeyer reaction for the conversion of the amino group to a cyano group is resulting in a low yield of Methyl 6-chloro-3-cyanopicolinate. What are the likely causes and how can I improve it?
A1: Low yields in the Sandmeyer cyanation step are a frequent challenge and can often be attributed to several factors related to the diazotization of the precursor, Methyl 3-amino-6-chloropicolinate, and the subsequent copper-catalyzed cyanation.
Possible Causes & Solutions:
-
Incomplete Diazotization: The formation of the aryl diazonium salt is the critical first step.[1] This reaction is highly sensitive to temperature.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at higher temperatures.[4] Premature decomposition before the addition of the copper(I) cyanide will lead to undesired byproducts, primarily the corresponding phenol.
-
Troubleshooting: The diazonium salt solution should be used immediately after its preparation and kept cold. Avoid letting the solution warm up to room temperature.
-
-
Insufficient Copper(I) Cyanide (CuCN): The Sandmeyer reaction relies on a copper(I) catalyst to facilitate the radical-nucleophilic aromatic substitution.[5]
-
Troubleshooting: Ensure that at least a stoichiometric amount of high-purity CuCN is used. In some cases, using a slight excess can improve the reaction rate and yield. The quality of the CuCN is also crucial; it should be a fine, white to off-white powder.
-
-
Presence of Water in the Cyanation Step: While the diazotization is carried out in an aqueous acidic solution, the presence of excess water during the cyanation can promote the formation of the phenol byproduct.
-
Troubleshooting: While challenging to eliminate completely, ensuring the concentration of the diazonium salt solution is reasonably high can minimize the competitive hydroxylation reaction.
-
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5°C | Minimizes decomposition of the unstable diazonium salt.[4] |
| Sodium Nitrite Addition | Slow, dropwise | Prevents localized temperature increases and runaway reactions. |
| CuCN Stoichiometry | 1.0 - 1.2 equivalents | Ensures complete conversion of the diazonium salt. |
| Reaction Time Post-CuCN | 1-3 hours (monitor by TLC) | Allows for complete reaction without significant byproduct formation. |
Q2: I am observing a significant amount of a dark, tarry byproduct in my crude product after the Sandmeyer reaction. What is this, and how can I prevent its formation?
A2: The formation of dark, polymeric, or tarry substances is a common issue in Sandmeyer reactions, often arising from side reactions of the highly reactive diazonium salt and aryl radical intermediates.
Primary Causes & Prevention Strategies:
-
Azo Coupling: The diazonium salt can react with the electron-rich starting amine or the product itself to form colored azo compounds.
-
Prevention: Maintain a low reaction temperature and ensure the diazonium salt is rapidly consumed by adding it to the CuCN solution, rather than the other way around. This keeps the concentration of the diazonium salt low at any given time.
-
-
Phenolic Byproducts and Subsequent Oxidation: As mentioned, decomposition of the diazonium salt forms a phenol. Phenols are susceptible to oxidation, which can lead to colored and polymeric materials.
-
Prevention: Strict temperature control is paramount.[2] Ensuring an acidic environment during diazotization also helps to suppress phenol formation.
-
-
Impure Reagents: Impurities in the starting amine or the sodium nitrite can lead to a host of side reactions.
-
Prevention: Use freshly recrystallized or high-purity starting materials. Ensure the sodium nitrite is of a suitable grade and has been stored correctly.
-
Q3: The purification of the final product, Methyl 6-chloro-3-cyanopicolinate, by column chromatography is proving difficult, with poor separation from impurities. What are some effective purification strategies?
A3: Effective purification is key to obtaining a high-purity final product. If standard column chromatography is not providing adequate separation, consider the following approaches.
Alternative Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, methanol, ethyl acetate, and mixtures with hexanes or heptane.
-
-
Activated Carbon Treatment: If the product has a persistent color, this may be due to highly colored, minor impurities.[6]
-
Procedure: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently with stirring for a short period, and then filter the hot solution through celite to remove the carbon.[6] The product can then be recovered by recrystallization or evaporation of the solvent.
-
-
Reversed-Phase Chromatography: If the impurities are significantly more or less polar than the product, reversed-phase flash chromatography can be an effective alternative to normal-phase silica gel chromatography.[6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Sandmeyer reaction in this synthesis?
A1: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] It proceeds in two main stages:
-
Diazotization: The primary aromatic amine (Methyl 3-amino-6-chloropicolinate) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[1][7]
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) cyanide (CuCN). The copper(I) acts as a catalyst, facilitating the transfer of an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical then reacts with the cyanide ion to form the final product, Methyl 6-chloro-3-cyanopicolinate.[2][7]
Caption: Simplified workflow of the Sandmeyer reaction for Methyl 6-chloro-3-cyanopicolinate synthesis.
Q2: Are there alternative, non-Sandmeyer methods for introducing the cyano group?
A2: While the Sandmeyer reaction is a classic and widely used method, other strategies exist for the synthesis of aryl nitriles, although they may require different starting materials.
-
Palladium-Catalyzed Cyanation: If the starting material were a halide (e.g., Methyl 3-bromo-6-chloropicolinate), a palladium-catalyzed cross-coupling reaction with a cyanide source like zinc cyanide (Zn(CN)₂) could be employed. These reactions often offer high yields and functional group tolerance.
-
From an Aldehyde or Carboxylic Acid: If a precursor with an aldehyde or carboxylic acid at the 3-position were available, it could potentially be converted to the nitrile through various methods, such as conversion to an oxime followed by dehydration.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.
TLC Monitoring Protocol:
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the plate: Apply a small spot of the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and a spot of the reaction mixture.
-
Develop the plate: Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.
-
Visualize the spots: Use a UV lamp to visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Caption: A stepwise guide to monitoring the reaction progress using Thin-Layer Chromatography.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Pharma D Guru. 32. SANDMEYERS REACTION. [Link]
-
ResearchGate. Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. [Link]
-
GeeksforGeeks. Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
OrganicChemGuide. 21.03 Sandmeyer Reaction. [Link]
-
PrepChem.com. Synthesis of 2-Chloro-5-cyanopyridine. [Link]
-
Organic Syntheses. 2-cyano-6-methylpyridine. [Link]
-
PMC. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]
- Google Patents. CN104961678A - Production process of 3-cyanopyridine.
-
SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
-
Semantic Scholar. THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. [Link]
-
ChemSynthesis. methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. [Link]
- Google Patents.
- Google Patents. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
-
ResearchGate. (PDF) Facile approach to prepare 3-cyanopyridin-2(1H)-one derivatives. [Link]
- Google Patents.
-
ResearchGate. Synthesis and some reactions of 3-cyanopyridine-2-thiones. [Link]
-
David Publishing. Synthesis of Some Aminopicolinic Acids. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Royal Society of Chemistry. . [Link]
-
ResearchGate. Optimization of the reaction conditions for diazotization-azidation of aniline.. [Link]
-
Biotage. How can I remove color from my reaction product?. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
- Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
-
MDPI. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]
-
Organic Syntheses. Discussion Addendum for: Applications of (2S)-(–)-3-exo- Morpholinoisoborneol [(–)MIB] in Organic Synthesis. [Link]
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- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Synthesis of Methyl 6-chloro-3-cyanopicolinate
Welcome to the technical support center for the synthesis of Methyl 6-chloro-3-cyanopicolinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical solutions to optimize your synthetic route, improve yield, and ensure the purity of your final product.
plausible Synthetic Pathway
A common synthetic route to Methyl 6-chloro-3-cyanopicolinate can be envisioned through a multi-step process starting from a substituted picoline. The exact sequence of chlorination, cyanation, oxidation, and esterification can vary, but a logical pathway is outlined below. Understanding this pathway is crucial for anticipating potential side reactions and the formation of byproducts.
Caption: A plausible synthetic pathway for Methyl 6-chloro-3-cyanopicolinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a byproduct with the same molecular weight as my starting material, but it's a carboxylic acid. What is happening?
A1: This is likely due to the hydrolysis of the methyl ester.
The ester group in Methyl 6-chloro-3-cyanopicolinate can be hydrolyzed back to the corresponding carboxylic acid, 6-chloro-3-cyanopicolinic acid, in the presence of water with either acid or base catalysis.[1] This is a common issue, especially during aqueous work-up procedures or if there is residual moisture in the reaction mixture.
Mechanism of Hydrolysis:
Sources
Technical Support Center: Catalyst Optimization & Troubleshooting for Methyl 6-chloro-3-cyanopicolinate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 6-chloro-3-cyanopicolinate (CAS: 1227586-12-2). As a critical building block in agrochemical research—specifically for novel synthetic auxin herbicides (e.g., 6-aryl-2-picolinates) and as a potent soil nitrification inhibitor ()[1]—achieving high-purity yields is paramount.
This guide provides mechanistic insights, step-by-step protocols, and troubleshooting strategies focusing on the catalytic pathways governing its synthesis.
Section 1: Mechanistic Grounding of Catalytic Pathways
The synthesis of Methyl 6-chloro-3-cyanopicolinate typically proceeds via two primary catalytic routes: the acid-catalyzed esterification of 6-chloro-3-cyanopicolinic acid, or the nucleophilic-catalyzed chlorination of methyl 3-cyanopicolinate ()[1]. Understanding the causality behind these catalysts is essential for experimental success.
Pathway A: Acid-Catalyzed Esterification (H₂SO₄)
-
Causality: The conversion of 6-chloro-3-cyanopicolinic acid to its methyl ester requires an acid catalyst (e.g., H₂SO₄) to protonate the carboxylic oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing for methanolic nucleophilic attack.
-
The Challenge: The cyano group (-C≡N) is highly polarizable and hydrolytically sensitive ()[1]. Excess water or prolonged thermal stress in the presence of an acid catalyst will lead to unwanted hydration (forming an amide) or complete hydrolysis back to a carboxylic acid. Therefore, strictly anhydrous conditions are non-negotiable.
Pathway B: Nucleophilic Catalysis in Chlorination (DMF/SOCl₂)
-
Causality: When synthesizing the core via the chlorination of methyl 3-cyanopicolinate, thionyl chloride (SOCl₂) alone exhibits sluggish kinetics. The addition of catalytic N,N-dimethylformamide (DMF) forms a Vilsmeier-Haack type intermediate (a highly active chloroiminium ion). This electrophilic species accelerates the transfer of chloride to the pyridine ring, drastically reducing reaction time and preventing the thermal degradation of the sensitive ester and cyano moieties.
Section 2: Visualizing the Workflows
Reaction pathways and catalyst-dependent outcomes for Methyl 6-chloro-3-cyanopicolinate synthesis.
Section 3: Validated Experimental Protocols
A self-validating protocol ensures that each step contains an internal check for success. Below are the standardized methodologies for both catalytic routes.
Protocol 1: Conventional Acid-Catalyzed Esterification
-
Preparation: Suspend 1.0 eq of 6-chloro-3-cyanopicolinic acid in anhydrous methanol (10 volumes) under an inert argon atmosphere.
-
Catalyst Addition: Slowly add 0.1 eq of concentrated H₂SO₄ dropwise at 0°C. Self-Validation: The dropwise addition prevents localized exothermic spikes that trigger premature cyano hydrolysis.
-
Reflux: Heat the mixture to 65°C (reflux) for 8–12 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS until the starting material is consumed.
-
Quenching: Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Microwave-Assisted Catalysis (Rapid Method)
-
Preparation: Combine 6-chloro-3-cyanopicolinic acid, methanol, and a catalytic amount of acid in a sealed, microwave-safe quartz vial.
-
Irradiation: Irradiate at 100°C for exactly 15 minutes. Note: Microwave-assisted reactions have been empirically shown to achieve synthesis in 15 minutes (compared to 12 hours conventionally) with an 88% yield ()[2].
-
Workup: Proceed with standard neutralization and extraction as described in Protocol 1.
Protocol 3: DMF-Catalyzed Chlorination
-
Preparation: Dissolve methyl 3-cyanopicolinate in anhydrous dichloromethane (DCM) or chloroform ()[1].
-
Reagent Addition: Add 1.5 eq of SOCl₂ followed by 0.05 eq of anhydrous DMF.
-
Reaction: Reflux at 40°C for 2–4 hours. Self-Validation: The evolution of SO₂ and HCl gas (bubbling) confirms the formation of the active chloroiminium intermediate.
-
Workup: Evaporate volatiles under reduced pressure. Purify the crude product via flash chromatography (silica gel).
Section 4: Quantitative Data & Catalyst Performance
Table 1: Comparative analysis of catalytic systems for Methyl 6-chloro-3-cyanopicolinate synthesis.
| Synthesis Route | Catalyst System | Reaction Time | Typical Yield | Primary Impurity Risk |
| Conventional Esterification | H₂SO₄ (0.1 eq) / MeOH | 8 - 12 hours | 70 - 75% | Cyano group hydrolysis (Amide formation) |
| Microwave Esterification | Acid / MeOH (Microwave) | 15 minutes | 88% | Thermal degradation if >120°C |
| Chlorination | SOCl₂ / DMF (0.05 eq) | 2 - 4 hours | 80 - 85% | Over-chlorinated pyridine derivatives |
Section 5: Troubleshooting Guides & FAQs
Troubleshooting decision matrix for resolving low yields during acid-catalyzed esterification.
Q1: Why am I observing significant hydrolysis of the cyano group during esterification? A: The cyano moiety is highly polarizable and hydrolytically sensitive ()[1]. If your methanol or H₂SO₄ contains excess moisture, the acid catalyst will facilitate the hydration of the nitrile to an amide rather than just esterifying the carboxylic acid. Solution: Ensure strictly anhydrous conditions (use 3Å molecular sieves for methanol) and do not exceed the recommended catalyst loading (0.1 eq).
Q2: My chlorination reaction is stalling at 50% conversion. Should I add more SOCl₂? A: No. Adding excess SOCl₂ immediately can lead to over-chlorination of the pyridine ring. The stall is likely due to the depletion or thermal deactivation of the DMF catalyst. Solution: Add an additional 0.02 eq of DMF to regenerate the active Vilsmeier-Haack intermediate and drive the reaction to completion.
Q3: How do I definitively verify the structural integrity of the final product? A: Characterization via ¹H and ¹³C NMR is the gold standard. You must look for the distinct ester methyl singlet at approximately ~3.9 ppm in the ¹H NMR spectrum ()[1]. The cyano group will not show a proton signal but will appear as a distinct quaternary carbon peak in ¹³C NMR (~115 ppm) and exhibit a sharp absorption band in IR spectroscopy (~2230 cm⁻¹).
References
Sources
"solvent effects in reactions with Methyl 6-chloro-3-cyanopicolinate"
Technical Support Center: Solvent Effects in Reactions with Methyl 6-chloro-3-cyanopicolinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve complex chemoselectivity issues when working with Methyl 6-chloro-3-cyanopicolinate (CAS: 1805497-51-1).
This highly functionalized pyridine building block is critical for the development of novel synthetic auxin herbicides (such as 6-aryl-2-picolinates and 6-pyrazolyl-2-picolinates) that disrupt plant growth by targeting the AFB5 receptor[1][2]. Because the molecule contains three distinct reactive sites—an electrophilic C6-chloride, a reducible C3-nitrile, and a hydrolyzable C2-methyl ester—solvent selection is the absolute most critical parameter in dictating reaction causality and preventing off-target degradation[1].
Troubleshooting Guides & FAQs
Q1: During Nucleophilic Aromatic Substitution (SNAr) at the C6 position, I am observing significant ester hydrolysis and low product yield. How can I optimize the solvent system?
Root Cause : The C6 position is highly activated for SNAr by the electron-withdrawing cyano and ester groups. However, using protic solvents (e.g., methanol, ethanol) or wet polar aprotic solvents in the presence of basic nucleophiles (like amines or alkoxides) leads to competitive saponification or transesterification of the C2-methyl ester[1][3]. Furthermore, protic solvents hydrogen-bond with the nucleophile, drastically decreasing its effective nucleophilicity.
Solution :
-
Switch to rigorously dried polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents stabilize the anionic Meisenheimer intermediate via dipole interactions without solvating the nucleophile, thereby accelerating the SNAr rate[4].
-
Mitigate Thermal Decomposition : If utilizing highly basic nucleophiles (e.g., fluorination with KF), consider using a phase-transfer catalyst (e.g., tetrabutylammonium chloride) in anhydrous acetonitrile. This keeps the reaction homogeneous and avoids the high temperatures (>130 °C) required in DMF, which can cause substrate decomposition[5].
-
Advanced Solvation : For specialized aminations, utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has shown unique hydrogen-bond donating properties that activate the picolinate core while suppressing ester hydrolysis, allowing reactions to proceed efficiently at room temperature[6].
Q2: My Suzuki-Miyaura cross-coupling to synthesize 6-aryl/pyrazolyl picolinates is stalling at 50% conversion, and I detect a dechlorinated byproduct. What is the role of the solvent here?
Root Cause : Cross-coupling of Methyl 6-chloro-3-cyanopicolinate requires a biphasic solvent system to dissolve both the organic electrophile/catalyst and the inorganic base (e.g., K₂CO₃) necessary for transmetalation[2][7]. Stalling usually indicates catalyst deactivation due to poor oxygen degassing in aqueous solvents. Dechlorination (protodehalogenation) occurs when the oxidative addition complex undergoes beta-hydride elimination or protonation before transmetalation, a side reaction heavily exacerbated by primary alcohols (like ethanol) acting as hydride donors.
Solution :
-
Eliminate ethanol from the solvent mixture. Transition to a binary 1,4-Dioxane/Water (4:1 v/v) system. Dioxane provides excellent solubility for the picolinate and the Pd(PPh₃)₄ catalyst, while the 20% water fraction is perfectly tuned to dissolve the base without causing extreme phase separation that hinders mass transfer.
-
Strict Degassing : Degas the solvent mixture using the freeze-pump-thaw method prior to adding the palladium catalyst. Dissolved oxygen in aqueous solvents rapidly oxidizes electron-rich phosphine ligands, terminating the catalytic cycle.
Q3: I am trying to reduce the cyano group to a primary amine, but I am observing reduction of the ester and cleavage of the C-Cl bond. How do I control this?
Root Cause : The C-Cl bond in electron-deficient pyridines is highly susceptible to hydrogenolysis under standard Pd/C catalytic hydrogenation conditions, especially in polar protic solvents like methanol. Conversely, strong hydride donors (e.g., LiAlH₄) in THF will indiscriminately reduce both the cyano and the ester groups[1].
Solution : To selectively reduce the cyano group while preserving the chloro and ester moieties, use a milder reducing agent such as Borane-Tetrahydrofuran (BH₃·THF) complex in anhydrous THF. The aprotic THF coordinates with the borane, modulating its reactivity.
Quantitative Data: Solvent Impact on Reaction Efficiency
The following table summarizes the causal relationship between solvent selection and reaction outcomes for Methyl 6-chloro-3-cyanopicolinate derivatives.
| Reaction Type | Target Modification | Optimal Solvent System | Unfavorable Solvent | Primary Failure Mode in Unfavorable Solvent | Typical Yield (Optimal) |
| SNAr (Amination) | C6-Amine | HFIP or Anhydrous DMF | Methanol / Water | Ester hydrolysis; poor nucleophile reactivity | 72 - 85% |
| SNAr (Fluorination) | C6-Fluoro | MeCN with Phase Transfer | Wet DMSO | Substrate decomposition at high temps (>130°C) | 60 - 75% |
| Suzuki Cross-Coupling | 6-Aryl / 6-Pyrazolyl | 1,4-Dioxane / H₂O (4:1) | Ethanol / H₂O | Protodehalogenation (dechlorination) byproduct | 80 - 92% |
| Cyano Reduction | C3-Primary Amine | Anhydrous THF (with BH₃) | Methanol (with Pd/C) | C-Cl bond hydrogenolysis | 65 - 80% |
Experimental Protocol: Biphasic Suzuki-Miyaura Cross-Coupling
Objective : Synthesis of Methyl 6-(5-aryl-1-pyrazolyl)-3-cyanopicolinate (a precursor to synthetic auxin herbicides)[2][7]. Self-Validating Mechanism : This protocol utilizes a colorimetric cue (the Pd(0) active species is pale yellow/green; a black precipitate indicates catalyst death) and TLC monitoring to ensure transmetalation is successfully occurring.
-
Preparation of the Biphasic System : In a rigorously dried Schlenk flask, combine 1,4-Dioxane (8.0 mL) and deionized Water (2.0 mL).
-
Degassing (Critical Step) : Sparge the solvent mixture with ultra-high-purity Argon for 30 minutes, or perform 3 freeze-pump-thaw cycles. Causality: Removes dissolved O₂ that oxidizes Pd(0) to inactive Pd(II) species.
-
Reagent Loading : Under a positive Argon flow, add Methyl 6-chloro-3-cyanopicolinate (1.0 mmol, 196.6 mg), the pyrazole-boronic pinacol ester (1.2 mmol), and anhydrous K₂CO₃ (2.5 mmol).
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%). The solution should appear pale yellow.
-
Reaction Execution : Heat the mixture to 85°C using an oil bath under continuous stirring (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Validation & Quenching : Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot (Rf ~0.4) confirms completion (typically 4-6 hours). Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine to remove the inorganic salts and water phase.
-
Purification : Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Reaction Pathways & Solvent Decision Tree
Solvent decision tree for chemoselective reactions of Methyl 6-chloro-3-cyanopicolinate.
Sources
- 1. Methyl 6-chloro-3-cyanopicolinate|RUO [benchchem.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
Technical Support Center: Managing Impurities in Methyl 6-chloro-3-cyanopicolinate
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 6-chloro-3-cyanopicolinate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification, control, and mitigation of common impurities. Our approach is rooted in explaining the chemical causality behind impurity formation to empower users with proactive quality control strategies.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during synthesis, purification, or analysis.
Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram during reaction work-up or upon storage. What is it likely to be?
Answer:
An increase in polarity strongly suggests a hydrolysis-related impurity. Methyl 6-chloro-3-cyanopicolinate has two primary sites susceptible to hydrolysis: the methyl ester and the cyano group.
-
Ester Hydrolysis: The most common impurity is the corresponding carboxylic acid, 6-chloro-3-cyanopicolinic acid . This occurs when the methyl ester group (-COOCH₃) is cleaved by water, often catalyzed by trace amounts of acid or base.[1] This impurity will be significantly more polar than the parent compound due to the free carboxylic acid group.
-
Nitrile Hydrolysis: The cyano group (-C≡N) can also hydrolyze, typically under more stringent acidic or basic conditions, to form an intermediate amide, Methyl 6-chloro-3-(carbamoyl)picolinate , and subsequently the di-acid, 6-chloropyridine-2,3-dicarboxylic acid .[2] The amide is more polar than the starting material, and the di-acid is more polar still.
Causality & Experience: Ester hydrolysis is a frequent issue, especially if the crude product is exposed to aqueous acidic or basic conditions during work-up (e.g., a quench with sodium bicarbonate solution) for extended periods or at elevated temperatures.[3][4] The electron-deficient nature of the pyridine ring can make the ester carbonyl carbon more susceptible to nucleophilic attack.
Troubleshooting Steps:
-
Confirm Identity: Spike a sample of your material with a suspected standard (if available). Alternatively, collect the fraction and analyze by LC-MS to confirm the molecular weight. The mass of 6-chloro-3-cyanopicolinic acid (C₇H₃ClN₂O₂) is 182.56 g/mol , a decrease of 14 Da (CH₂) from the parent compound (C₈H₅ClN₂O₂, MW 196.59).
-
Minimize Water Exposure: Ensure all solvents used in the final purification and isolation steps are anhydrous.
-
Control pH: During work-up, keep the temperature low (<10°C) and minimize the time the compound is in contact with aqueous acidic or basic solutions. Neutralize carefully and extract the product promptly.
-
Storage: Store the final compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at recommended temperatures (2-8°C) to protect it from atmospheric moisture.[5]
Q2: My reaction is complete, but I have a persistent impurity with a similar polarity to my product that is difficult to separate by column chromatography. What could be the cause?
Answer:
This scenario often points to an impurity formed from a side reaction during synthesis, such as an isomer or a product of incomplete reaction.
-
Isomeric Impurities: Depending on the synthetic route, positional isomers of the chloro or cyano group can form. For instance, if the synthesis involves chlorination of a cyanopicolinate precursor, you might form isomers like Methyl 5-chloro-3-cyanopicolinate . These isomers often have very similar physical properties, making them challenging to separate.
-
Incomplete Chlorination/Halogen Exchange: If your synthesis involves a chlorination step (e.g., using POCl₃ on a hydroxypyridine precursor), the corresponding starting material, Methyl 6-hydroxy-3-cyanopicolinate , could remain if the reaction is incomplete.[6][7] Conversely, if a fluorinated or brominated precursor is used, you might see impurities from incomplete halogen exchange.
-
Starting Material Carryover: Unreacted starting materials from earlier steps can persist. For example, if the cyano group was installed from an amine via a Sandmeyer reaction, the unreacted amino-picolinate could be present.
Troubleshooting & Process Optimization:
-
Reaction Monitoring: Use a high-resolution technique like UPLC-MS to monitor the reaction. This can help distinguish between isomers and the main product by fragmentation patterns and can detect trace starting materials.
-
Recrystallization: This is often more effective than chromatography for removing closely-eluting isomers. A systematic solvent screening is recommended. Start with solvents where the product has moderate solubility at high temperatures and low solubility at room temperature (e.g., isopropanol, ethyl acetate/heptane mixtures).
-
Re-optimization of Reaction Conditions:
-
For chlorination reactions, ensure the stoichiometry of the chlorinating agent is correct and that reaction time and temperature are sufficient for full conversion.[6]
-
For reactions involving substitution, ensure conditions are optimized to favor the desired regioisomer.
-
Q3: Upon heating my sample for GC analysis or during a high-temperature reaction, I see a new, less polar impurity. What is this degradation product?
Answer:
The appearance of a less polar impurity upon heating strongly suggests a decarboxylation event. This is a known degradation pathway for picolinic acids.[8][9]
Mechanism: The impurity is likely 2-chloro-5-cyanopyridine . This forms in a two-step degradation process:
-
First, the methyl ester is hydrolyzed to the carboxylic acid (6-chloro-3-cyanopicolinic acid), as discussed in Q1.
-
This picolinic acid intermediate then loses carbon dioxide (CO₂) upon heating to yield the final, less polar pyridine derivative. The presence of the nitrogen atom in the pyridine ring facilitates this process compared to benzoic acids.[10][11][12]
Preventative Measures:
-
Avoid High Temperatures: If possible, avoid unnecessarily high temperatures during downstream processing or storage.
-
Analytical Method Selection: For purity analysis, HPLC is preferred over GC for thermally sensitive molecules like this. If GC is necessary, use a lower injection port temperature and a fast temperature ramp to minimize on-column degradation.
-
Control Moisture: Since hydrolysis is the prerequisite step, rigorously excluding water will prevent the formation of the picolinic acid intermediate required for decarboxylation.
Visualizing Impurity Pathways
The following diagram illustrates the potential synthetic and degradative pathways leading to common impurities.
Caption: Potential formation pathways for synthesis and degradation-related impurities.
Frequently Asked Questions (FAQs)
Q: What is the recommended analytical method for routine purity testing of Methyl 6-chloro-3-cyanopicolinate?
A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method. It is robust, reproducible, and capable of separating the polar degradation products (hydrolyzed acid) and non-polar impurities from the main compound. A C18 column is a good starting point.[3][13] UPLC-MS is invaluable during development for impurity identification but HPLC-UV is typically sufficient for routine quality control.
Q: What are the ideal storage conditions for this compound to ensure long-term stability?
A: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. Recommended conditions are 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).[5] This mitigates the risk of hydrolysis from atmospheric moisture and thermal degradation.
Q: Are there any known incompatible materials or reagents to avoid?
A: Avoid prolonged contact with strong acids, strong bases, and moisture, as these will promote hydrolysis of the ester and nitrile functional groups.[1][2] Also, avoid strong oxidizing and reducing agents that could react with the pyridine ring or cyano group.
Q: How can I effectively remove the hydrolyzed carboxylic acid impurity (6-chloro-3-cyanopicolinic acid)?
A: If present in significant amounts, a mild basic wash can be effective. Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash gently with a cold, dilute solution of sodium bicarbonate. The acidic impurity will be deprotonated and extracted into the aqueous layer. Caution: This procedure must be performed quickly and at low temperatures to prevent hydrolysis of the product itself. Immediately after separation, wash the organic layer with brine, dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes the key compounds discussed and their properties, which are critical for analytical method development.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Polarity relative to Product | Common Origin |
| Methyl 6-chloro-3-cyanopicolinate | C₈H₅ClN₂O₂ | 196.59 | - (Reference) | - |
| 6-chloro-3-cyanopicolinic acid | C₇H₃ClN₂O₂ | 182.56 | More Polar | Ester Hydrolysis |
| 2-chloro-5-cyanopyridine | C₆H₃ClN₂ | 138.56 | Less Polar | Decarboxylation |
| Methyl 6-hydroxy-3-cyanopicolinate | C₈H₆N₂O₃ | 178.15 | More Polar | Synthesis-Related |
| Methyl 6-chloro-3-(carbamoyl)picolinate | C₈H₇ClN₂O₃ | 214.61 | More Polar | Nitrile Hydrolysis |
Experimental Protocol: RP-HPLC Method for Purity Analysis
This protocol provides a general starting point for analyzing the purity of Methyl 6-chloro-3-cyanopicolinate. Optimization may be required based on your specific system and impurity profile.
Objective: To separate and quantify Methyl 6-chloro-3-cyanopicolinate from its potential process and degradation-related impurities.
1. Materials and Equipment:
-
HPLC system with a UV/Vis or DAD detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or Trifluoroacetic acid), HPLC grade
-
Sample of Methyl 6-chloro-3-cyanopicolinate
-
Volumetric flasks and pipettes
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength)
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This results in a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection to protect the column.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Integrate the peaks and calculate the area percent of the main peak and all impurities. The expected elution order based on polarity would be: Hydrolyzed Acid > Main Product > Decarboxylated Impurity.
5. System Suitability:
-
Tailing Factor: The main product peak should have a tailing factor between 0.9 and 1.5.
-
Theoretical Plates: The column should exhibit >2000 theoretical plates for the main peak.
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for troubleshooting unexpected HPLC peaks.
References
- Dunn, G. E., & Lee, K. C. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 49(1), 103-107. (Link not available directly, but referenced in multiple search results)
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link][9]
-
Pharmaffiliates. (n.d.). Chromium Picolinate-impurities. Retrieved from [Link][14]
-
Gensch, T., & Clark, L. W. (1969). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 47(1), 127-133.[10][12]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.[11]
-
Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Retrieved from [15]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
MDPI. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link][13]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III). Retrieved from [Link][3]
-
Google Patents. (2018). CN108586360B - Preparation method of 6-chloro-3-methyl uracil. Retrieved from [7]
-
YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link][2]
-
MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link][1]
-
Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. Retrieved from [Link]
-
NIH Public Access. (2012). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Retrieved from [Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
Cyanopicolinate Handling & Troubleshooting Center
Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals handling highly reactive cyanopicolinate intermediates (e.g., 4-halo-6-cyanopicolinates), which are critical building blocks in the synthesis of pharmaceuticals and picolinate-based synthetic auxin herbicides [1].
A persistent challenge when scaling up or functionalizing these compounds is their tendency to undergo rapid, unintended polymerization. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to explain the causality behind this instability and provide field-proven protocols to prevent it.
Part 1: Mechanistic Insights & FAQs
Q1: Why do my cyanopicolinate intermediates spontaneously turn dark brown/black and become highly viscous during storage or reaction? A1: You are observing the formation of a polyconjugated polymer network. Cyanopicolinates possess a "perfect storm" of electrophilicity: the strongly electron-withdrawing pyridine ring and the ester/carboxylic acid moiety pull electron density away from the cyano group. Instead of forming simple triazine trimers, the highly activated nitrile undergoes coordination-insertion or anionic chain-growth polymerization to form a polyconjugated backbone with a -(C=N)- repeating structure. This extended conjugation absorbs visible light (turning the solution black) and drastically increases viscosity [2].
Q2: Are certain reaction conditions or catalysts more prone to triggering this polymerization? A2: Yes. Transition metals (particularly Cu, Zn, and unshielded Pd) are notorious triggers. The metal center coordinates simultaneously to the pyridine nitrogen and the cyano nitrogen, lowering the activation energy for nucleophilic attack on the nitrile carbon. Furthermore, thermal stress is a major factor; the activation energy ( Ea ) for the polymerization of cyanopyridine derivatives is precisely measured at ~103.1 kJ/mol [2]. Exceeding 80°C provides sufficient thermal energy to overcome this barrier, initiating rapid chain propagation.
Q3: Can I use standard radical inhibitors (like BHT or MEHQ) to stop this? A3: No. The polymerization of cyanopicolinates proceeds via an anionic or coordination-insertion mechanism , not a radical mechanism. Radical scavengers will be entirely ineffective. You must rely on steric shielding of catalysts, strict temperature control, and pH management.
Part 2: Quantitative Diagnostic Markers
Before altering your synthetic route, you must validate that polymerization—and not simple thermal decomposition—is the root cause of your yield loss. Use the following self-validating analytical markers to confirm the presence of poly(cyanopicolinate).
| Analytical Method | Cyanopicolinate Monomer | Poly(cyanopicolinate) Network | Diagnostic Implication |
| FT-IR Spectroscopy | Sharp, intense peak at ~2230 cm⁻¹ (C≡N stretch) | Broad band at 1600–1650 cm⁻¹ (C=N stretch) | Complete loss of the nitrile stretch confirms chain-growth polymerization. |
| UV-Vis Spectroscopy | Sharp absorption < 300 nm (colorless/pale yellow) | Broad absorption extending > 400 nm into the visible region | The conjugated -(C=N)- backbone acts as an organic semiconductor, causing the dark coloration. |
| ¹H NMR (CDCl₃) | Sharp, distinct aromatic protons (e.g., pyridine H's) | Broad, unresolved humps; severe signal attenuation | High molecular weight restricts molecular tumbling, broadening relaxation times. |
| Solubility | Highly soluble in DCM, EtOAc, and Hexanes | Insoluble in standard organics; partially soluble in hot DMSO | Cross-linking and high molecular weight formation drastically reduce solvation. |
Part 3: Visualizing the Problem and Solution
Fig 1: Mechanistic pathways of cyanopicolinate polymerization and intervention points.
Fig 2: Decision tree for diagnosing and troubleshooting cyanopicolinate polymerization.
Part 4: Step-by-Step Mitigation Protocols
Protocol A: Preventing Metal-Catalyzed Polymerization in Cross-Coupling
When subjecting cyanopicolinates to Suzuki, Heck, or Sonogashira couplings, the exposed metal center can easily coordinate the nitrile group, initiating polymerization. The goal of this protocol is to thermodynamically favor the cross-coupling cycle over nitrile coordination by utilizing steric bulk.
Step 1: Ligand Selection Abandon small, electron-poor ligands (e.g., PPh₃). Select sterically demanding, electron-rich biaryl phosphine ligands such as XPhos or BrettPhos . The massive steric profile of these ligands occupies the coordination sphere of the Palladium center, physically blocking the bidentate coordination required for the cyanopicolinate to initiate polymerization.
Step 2: Catalyst Pre-Activation Do not mix the metal catalyst directly with the cyanopicolinate monomer.
-
In a separate, inert vial, pre-mix the Pd source (e.g., Pd₂(dba)₃) and the bulky ligand in the reaction solvent.
-
Stir at room temperature for 15 minutes to ensure complete formation of the active L₁Pd(0) species.
Step 3: Syringe Pump Addition (Concentration Control) Chain-growth polymerization is highly dependent on monomer concentration.
-
Load the cyanopicolinate into a gas-tight syringe.
-
Add the cyanopicolinate dropwise via a syringe pump over 2–4 hours to the pre-heated reaction mixture containing the activated catalyst and the coupling partner. By keeping the steady-state concentration of the cyanopicolinate near zero, intermolecular cross-coupling outcompetes intermolecular polymerization.
Protocol B: Safe Thermal Processing and Purification
Because the activation energy for cyanopyridine polymerization is ~103.1 kJ/mol, prolonged exposure to temperatures above 80°C during purification (such as distillation) will inevitably lead to catastrophic polymerization and loss of the batch.
Step 1: Apparatus Preparation Utilize a Short-Path Distillation setup. Standard fractional distillation columns increase the residence time of the monomer in the heated pot, maximizing the probability of thermal polymerization.
Step 2: High-Vacuum Application Connect the system to a high-vacuum manifold capable of pulling < 0.1 Torr. The objective is to artificially depress the boiling point of the cyanopicolinate to well below 60°C.
Step 3: Bath Temperature Regulation
-
Set your heating mantle or oil bath to a strict maximum of 65°C .
-
If the compound does not distill at 65°C under your current vacuum, do not increase the heat . Instead, you must improve the vacuum system (e.g., by changing the pump oil, checking for leaks, or using a diffusion pump).
Step 4: Passivation of Active Surfaces (Optional but Recommended) Trace metals on the surface of the glassware or magnetic stir bar can act as Lewis acid initiators. Prior to distillation, wash the distillation pot with a 0.1 M EDTA solution, followed by a thorough rinse with deionized water and acetone, then dry completely.
Part 5: References
-
WO2001051468A1 - 4-aminopicolinates and their use as herbicides Google Patents
-
AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS ⅩⅦ. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER Chinese Journal of Polymer Science[Link]
Reactivity Profiling: Methyl 6-chloro-3-cyanopicolinate vs. Methyl 6-bromo-3-cyanopicolinate
Executive Summary
In the design of novel synthetic auxin herbicides and advanced pharmaceutical intermediates, highly functionalized pyridine scaffolds are indispensable[1]. Among these, methyl 6-chloro-3-cyanopicolinate and its 6-bromo analog stand out as critical building blocks. Both molecules feature a picolinate core decorated with a cyano group at the C3 position and a halogen at the C6 position[1]. This guide objectively compares their reactivity profiles, providing researchers with the mechanistic insights and validated protocols necessary to optimize synthetic routes.
Mechanistic Overview: The Electronic Landscape
The reactivity of the C6 position in these picolinate derivatives is governed by the cumulative electron-withdrawing effects of the pyridine nitrogen, the C2-methyl ester, and the C3-cyano group. This renders the C6 carbon highly electrophilic, but the choice of halogen dictates the optimal reaction paradigm.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. Because chlorine is more electronegative than bromine, it exerts a stronger inductive pull (-I effect), which better stabilizes the developing negative charge in the transition state. Consequently, methyl 6-chloro-3-cyanopicolinate often outperforms or equals the bromo derivative in SNAr reactions with amines, thiols, and alkoxides.
-
Palladium-Catalyzed Cross-Coupling: Conversely, in cross-coupling reactions (e.g., Suzuki-Miyaura), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-Br bond dissociation energy (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~327 kJ/mol). Therefore, methyl 6-bromo-3-cyanopicolinate undergoes oxidative addition much more rapidly, allowing for broader catalyst scope, lower temperatures, and milder bases.
Quantitative Data Presentation: Head-to-Head Comparison
| Property / Reactivity Metric | Methyl 6-chloro-3-cyanopicolinate | Methyl 6-bromo-3-cyanopicolinate | Causality / Mechanistic Driver |
| C-X Bond Dissociation Energy | ~327 kJ/mol | ~280 kJ/mol | Atomic radius and orbital overlap. |
| SNAr Reactivity | Excellent (Fast) | Good (Moderate to Fast) | Cl's higher electronegativity stabilizes the Meisenheimer complex transition state. |
| Suzuki-Miyaura Coupling | Moderate (Requires specialized ligands e.g., XPhos) | Excellent (Broad scope, standard ligands e.g., PPh3, dppf) | Weaker C-Br bond facilitates rapid Pd(0) oxidative addition. |
| Halogen-Metal Exchange | Poor (Prone to side reactions) | Excellent (Rapid at -78 °C with n-BuLi) | Br is more polarizable, stabilizing the transition state for lithium-halogen exchange. |
| Cost & Stability | Generally lower cost, highly stable | Slightly higher cost, light-sensitive over time | Chlorine is more abundant; C-Cl bond is thermodynamically more stable. |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: SNAr Amination of Methyl 6-chloro-3-cyanopicolinate
Objective: Synthesize methyl 6-(alkylamino)-3-cyanopicolinate.
Causality for Experimental Choices: We utilize the 6-chloro derivative here due to its superior performance in stabilizing the SNAr transition state. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to scavenge the HCl byproduct without competing for the highly electrophilic C6 position.
Step-by-Step Workflow:
-
Setup: In an oven-dried flask, dissolve methyl 6-chloro-3-cyanopicolinate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add the primary or secondary amine (1.2 equiv) followed by DIPEA (2.0 equiv).
-
Reaction: Stir at 60 °C for 2–4 hours.
-
Workup: Quench with water and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, then dry over Na₂SO₄.
Self-Validation & Diagnostics:
-
TLC Monitoring: The product will exhibit a lower Rf value than the starting material (due to increased polarity from the amine) when eluted with Hexanes/EtOAc.
-
NMR Confirmation: In ¹H NMR, the diagnostic ester methyl singlet (~3.9 ppm) remains intact[1]. The pyridine ring protons will shift upfield (e.g., from δ 8.2 to δ 7.5) due to the strong electron-donating resonance effect (+M) of the newly attached nitrogen atom[1].
Protocol B: Suzuki-Miyaura Coupling of Methyl 6-bromo-3-cyanopicolinate
Objective: Synthesize methyl 6-aryl-3-cyanopicolinate.
Causality for Experimental Choices: The 6-bromo derivative is selected to ensure rapid oxidative addition. Pd(dppf)Cl₂ is used as the catalyst because its large bite angle facilitates both oxidative addition and reductive elimination. K₂CO₃ is a sufficiently mild base to activate the boronic acid without hydrolyzing the sensitive C2-methyl ester or C3-cyano groups[2].
Step-by-Step Workflow:
-
Setup: Charge a Schlenk flask with methyl 6-bromo-3-cyanopicolinate (1.0 equiv), arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv)[2].
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
-
Reaction: Heat at 80 °C under a nitrogen atmosphere for 6 hours. Monitor reaction progress via TLC Rf shift[2].
-
Workup: Filter through a pad of Celite, concentrate, and isolate products via flash chromatography[2].
Self-Validation & Diagnostics:
-
LC-MS: Look for the mass shift corresponding to the loss of Br and addition of the aryl group. The distinct isotopic pattern of bromine (1:1 ratio of M / M+2) will disappear in the product mass spectrum.
-
NMR Confirmation: The appearance of new aromatic protons in the δ 7.0–8.0 region confirms successful coupling.
Visualizing the Divergent Reactivity Pathways
Divergent reactivity pathways of 6-halo-3-cyanopicolinates in synthesis.
Conclusion & Selection Guide
When designing synthetic routes involving 3-cyanopicolinate scaffolds, the choice of the C6-halogen is paramount. For workflows prioritizing carbon-heteroatom bond formation via SNAr, methyl 6-chloro-3-cyanopicolinate is the superior choice due to its transition-state stabilizing electronegativity and cost-effectiveness. Conversely, for complex carbon-carbon bond formation via transition-metal catalysis, methyl 6-bromo-3-cyanopicolinate is essential to ensure rapid oxidative addition and compatibility with sensitive functional groups.
References
- Source: benchchem.
- Title: Methyl 6-chloro-3-cyanopicolinate | RUO - Benchchem (Cross-Coupling Data)
Sources
"validating the purity of Methyl 6-chloro-3-cyanopicolinate by HPLC"
An Analytical Comparison Guide: Validating the Purity of Methyl 6-chloro-3-cyanopicolinate by HPLC
Executive Summary
Methyl 6-chloro-3-cyanopicolinate is a highly functionalized pyridine derivative that serves as a critical building block in the development of novel synthetic auxin herbicides and nitrification inhibitors. Because downstream synthetic steps are highly sensitive to isomeric impurities, validating the absolute purity of this intermediate is paramount.
This guide objectively compares the performance of three High-Performance Liquid Chromatography (HPLC) stationary phases—Standard C18, Biphenyl, and Pentafluorophenyl (PFP)—to determine the optimal method for resolving Methyl 6-chloro-3-cyanopicolinate from its positional isomers and degradation products. Furthermore, we provide a self-validating, step-by-step experimental protocol grounded in the latest [1].
The Analyte: Mechanistic Challenges in Chromatography
To design an effective chromatographic method, we must first analyze the causality between the analyte’s molecular structure and its behavior in the mobile phase.
Methyl 6-chloro-3-cyanopicolinate ( C8H5ClN2O2 ) features a picolinate core decorated with chloro, cyano, and methyl ester functional groups [2].
-
Electronic Deficit: Typically, the nitrogen in a pyridine ring causes peak tailing by interacting with residual silanols on silica-based columns. However, the strongly electron-withdrawing nature of the -Cl, -CN, and −COOCH3 groups drastically reduces the basicity of the pyridine nitrogen (shifting its pKa to < 0).
-
Hydrolytic Lability: The methyl ester is susceptible to hydrolysis, forming 6-chloro-3-cyanopicolinic acid.
-
Isomeric Co-elution: The most challenging impurities are positional isomers (e.g., Methyl 5-chloro-3-cyanopicolinate), which possess nearly identical hydrophobic footprints.
Because the analyte is essentially neutral under standard acidic HPLC conditions, the primary chromatographic challenge is not basic tailing, but rather achieving shape selectivity to resolve positional isomers.
Stationary Phase Comparison: Evaluating the Alternatives
To establish the most robust method, we compared three distinct column chemistries. The objective was to achieve baseline resolution ( Rs≥2.0 ) between the main peak and its critical positional isomer.
Alternative A: Standard Alkyl (C18)
-
Mechanism: Relies purely on hydrophobic dispersion forces.
-
Performance: Poor. Because the 5-chloro and 6-chloro isomers have virtually identical hydrophobicities, the C18 phase fails to discriminate between them, resulting in co-elution.
Alternative B: Biphenyl
-
Mechanism: Utilizes π−π interactions alongside moderate hydrophobicity.
-
Performance: Moderate. The biphenyl rings interact favorably with the analyte's pyridine core, improving overall retention compared to C18. However, it lacks the specific dipole interactions necessary to fully resolve the cyano-bearing isomers.
The Optimal Choice: Pentafluorophenyl (PFP)
-
Mechanism: PFP columns offer multiple retention mechanisms: hydrophobic, π−π , dipole-dipole, and steric/shape selectivity. The highly electronegative fluorine atoms create an electron-deficient aromatic ring that strongly interacts with the analyte.
-
Performance: Superior. The rigid C-F bonds provide exceptional shape selectivity, easily discriminating between the steric differences of the 5-chloro and 6-chloro positions. Additionally, the strong dipole of the PFP phase interacts favorably with the analyte's cyano group, driving baseline resolution [3].
Table 1: Chromatographic Performance Comparison
Conditions: 50:50 Water:Acetonitrile (0.1% TFA), 1.0 mL/min, 254 nm.
| Stationary Phase (150 x 4.6 mm, 3 µm) | Retention Time (Main Peak) | Resolution ( Rs ) from 5-Chloro Isomer | Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Verdict |
| Standard C18 | 4.5 min | 0.8 (Co-elution) | 1.45 | 8,500 | Not Suitable |
| Biphenyl | 5.2 min | 1.6 (Partial) | 1.20 | 11,200 | Marginal |
| PFP (Recommended) | 6.1 min | 2.8 (Baseline) | 1.05 | 15,400 | Optimal |
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST). The system is designed to abort the analysis if the column or mobile phase degrades, preventing the generation of false purity data.
Step 1: Mobile Phase Preparation
-
Causality: We utilize 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.0. This ensures that any acidic degradation products (like hydrolyzed picolinic acid) remain fully protonated and neutral, preventing peak splitting and retention time drift.
-
Channel A: 0.1% TFA in LC-MS grade H2O .
-
Channel B: 0.1% TFA in LC-MS grade Acetonitrile.
Step 2: Sample & Standard Preparation
-
Diluent: 50:50 H2O :Acetonitrile.
-
SST Resolution Mix: Spike 1.0 mg/mL of Methyl 6-chloro-3-cyanopicolinate with 0.5% (w/w) of Methyl 5-chloro-3-cyanopicolinate (Impurity A).
-
Test Sample: Dissolve the batch sample to a final concentration of 1.0 mg/mL in the diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Method Parameters
-
Column: PFP phase, 150 x 4.6 mm, 3 µm.
-
Gradient Program:
-
0–2 min: 20% B
-
2–12 min: Linear ramp to 80% B
-
12–15 min: Hold at 80% B
-
15–15.1 min: Return to 20% B (Equilibrate for 5 min)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes diffusion rates).
-
Detection: UV Diode Array Detector (DAD) extracted at 254 nm.
Step 4: The Self-Validation Gate (System Suitability)
Before injecting any unknown samples, inject the SST Resolution Mix in quintuplicate. The system must meet the following criteria to proceed:
-
Resolution ( Rs ): ≥2.0 between the main peak and Impurity A.
-
Tailing Factor ( Tf ): ≤1.5 for the main peak.
-
Precision: %RSD of the main peak area ≤2.0% .
ICH Q2(R2) Method Validation Data
Following the selection of the PFP column, the method was fully validated according to the [1], ensuring the procedure is fit for its intended purpose in regulatory environments.
Table 2: ICH Q2(R2) Validation Summary (PFP Method)
| Validation Parameter | ICH Acceptance Criteria | Observed Result | Pass/Fail |
| Specificity | No interference at analyte RT | Peak purity angle < threshold | Pass |
| Linearity (Range) | R2≥0.999 (LOQ to 120%) | R2=0.9998 | Pass |
| Method Precision | %RSD ≤2.0% (n=6) | %RSD = 0.45% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% recovery | 99.8% ± 0.3% | Pass |
| LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | 0.02 µg/mL / 0.06 µg/mL | Pass |
Method Development & Validation Workflow
The logical progression from stationary phase selection to routine regulatory analysis is mapped below.
Figure 1: Workflow for HPLC method development and ICH Q2(R2) validation of pyridine derivatives.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). URL:[Link]
-
National Institutes of Health (NIH) / PubMed. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." Scientific Reports. URL:[Link]
"alternative reagents to Methyl 6-chloro-3-cyanopicolinate for specific reactions"
Comprehensive Comparison Guide: Alternatives to Methyl 6-Chloro-3-cyanopicolinate in Advanced Synthesis
As a Senior Application Scientist in drug discovery and agrochemical development, I frequently encounter synthetic bottlenecks when utilizing highly functionalized pyridine scaffolds. Methyl 6-chloro-3-cyanopicolinate (Methyl 6-chloro-3-cyanopyridine-2-carboxylate) is a premier building block, widely utilized in the synthesis of novel auxin herbicides and bioactive pharmaceutical agents[1].
However, its trifunctional nature—comprising a C6-chloride, a C3-nitrile, and a C2-methyl ester—presents distinct chemoselectivity challenges. The ester moiety is hydrolytically sensitive[2], the C6-chloride can exhibit sluggish oxidative addition in palladium-catalyzed cross-couplings, and strongly basic nucleophilic aromatic substitution (SNAr) conditions can trigger unwanted transesterification.
This guide objectively compares Methyl 6-chloro-3-cyanopicolinate with three strategic alternative reagents, providing the mechanistic causality and self-validating experimental protocols required to optimize your synthetic workflows.
Strategic Scaffold Selection: Mechanistic Causality
To rationally select an alternative, we must map the specific synthetic bottleneck to the electronic and steric properties of the pyridine ring.
Caption: Strategic selection of alternative pyridine scaffolds based on specific synthetic bottlenecks.
Table 1: Reactivity Profile & Alternative Comparison
| Target Reaction | Baseline Reagent | Optimal Alternative | Mechanistic Advantage |
| Suzuki/Stille Coupling | Methyl 6-chloro-3-cyanopicolinate | Methyl 6-bromo-3-cyanopicolinate | The weaker C-Br bond significantly lowers the activation energy for Pd(0) oxidative addition, enabling room-temperature couplings. |
| Amidation at C2 | Methyl 6-chloro-3-cyanopicolinate | 6-Chloro-3-cyanopicolinic acid | Bypasses the saponification step, eliminating the risk of base-catalyzed hydration of the C3-nitrile to a primary amide[2]. |
| SNAr | Methyl 6-chloro-3-cyanopicolinate | 2,6-Dichloro-3-cyanopyridine | Lacks the labile ester group. The C2-Cl is highly activated by the ortho-cyano and ring nitrogen, allowing for precise regiocontrol[3]. |
Streamlining Amidation: The Free Acid Alternative
The Challenge: Converting the C2-methyl ester of the baseline scaffold into an amide requires a two-step sequence: saponification (LiOH/H2O) followed by peptide coupling. Because the cyano group is highly polarizable[2], prolonged exposure to aqueous base often results in competitive hydration, yielding the unwanted carboxamide side-product.
The Solution: Utilizing 6-Chloro-3-cyanopicolinic acid (CAS: 1256786-84-1)[4] allows for direct amidation.
Caption: Workflow comparison: 2-step amidation with hydration risk vs. 1-step direct amidation.
Experimental Protocol: Direct Amidation (Self-Validating Workflow)
-
Preparation: In an oven-dried flask under N2, dissolve 6-Chloro-3-cyanopicolinic acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Causality: HATU rapidly forms the highly reactive OAt-ester intermediate. Pre-activation prevents the amine from competing for the coupling reagent.
-
Coupling: Add the target amine (1.2 equiv) dropwise. Stir for 2 hours.
-
Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating: a successful reaction will show the complete disappearance of the acid mass (M-H) and the appearance of the desired amide mass. Crucially, the absence of an [M+18] peak confirms that the nitrile group remained intact.
-
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.
Overcoming Ester Lability in SNAr: The Dichloro Alternative
The Challenge: When performing SNAr at the C6 position using strong nucleophiles (e.g., alkoxides, primary amines) with Methyl 6-chloro-3-cyanopicolinate, the methyl ester frequently undergoes transesterification or competitive nucleophilic attack.
The Solution: 2,6-Dichloro-3-cyanopyridine . This scaffold completely removes the ester liability. Furthermore, the differential reactivity of the two chlorine atoms provides an elegant vector for chemoselectivity. The C2-chlorine is significantly more susceptible to nucleophilic attack than the C6-chlorine due to the profound electronic stabilization of the Meisenheimer complex by both the adjacent ring nitrogen and the ortho-cyano group[3].
Experimental Protocol: Regioselective SNAr
-
Preparation: Dissolve 2,6-Dichloro-3-cyanopyridine (1.0 equiv) in anhydrous acetonitrile (0.3 M) and cool to 0 °C.
-
Nucleophile Addition: Add K2CO3 (1.5 equiv) followed by dropwise addition of morpholine (1.05 equiv).
-
Reaction: Allow the mixture to slowly warm to room temperature over 4 hours. Causality: Maintaining a low initial temperature kinetically favors attack at the highly electrophilic C2 position, suppressing C6 bis-substitution.
-
Validation (TLC/NMR): TLC will show a distinct Rf shift. 1H NMR of the isolated product will exhibit two doublets in the aromatic region (C4-H and C5-H) with a coupling constant of ~8 Hz, confirming the substitution occurred at C2 while preserving the C6-Cl bond for downstream cross-coupling.
Accelerating Cross-Coupling: The Bromo Alternative
For complex, sterically hindered Suzuki-Miyaura couplings, the C6-Cl bond of the baseline scaffold can stall at the oxidative addition step. Substituting the baseline reagent with Methyl 6-bromo-3-cyanopicolinate dramatically accelerates the catalytic cycle.
Table 2: Representative Benchmarking Data (Suzuki-Miyaura Coupling)
Conditions: Scaffold (1.0 eq), Phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1).
| Scaffold | Temp (°C) | Time (h) | Conversion (%) | Primary Limitation |
| Methyl 6-chloro-3-cyanopicolinate | 80 °C | 12 | 85% | Requires thermal activation; risk of ester hydrolysis. |
| Methyl 6-bromo-3-cyanopicolinate | 25 °C (RT) | 4 | >95% | None. Rapid oxidative addition at RT. |
Experimental Protocol: Room-Temperature Suzuki Coupling
-
Setup: Charge a Schlenk tube with Methyl 6-bromo-3-cyanopicolinate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).
-
Degassing: Add degassed 1,4-Dioxane/H2O (4:1, 0.2 M). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides; rigorous degassing ensures catalyst longevity.
-
Reaction: Stir at room temperature for 4 hours.
-
Validation: Filter through a short pad of Celite to remove the palladium black. The crude LC-MS will confirm the targeted C-C bond formation with minimal des-bromo side products.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
